molecular formula C8H10BrN5O2 B12325544 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

カタログ番号: B12325544
分子量: 288.10 g/mol
InChIキー: NYGXMHAESZUNSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol is a useful research compound. Its molecular formula is C8H10BrN5O2 and its molecular weight is 288.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H10BrN5O2

分子量

288.10 g/mol

IUPAC名

3-(8-bromo-6-imino-7H-purin-3-yl)propane-1,2-diol

InChI

InChI=1S/C8H10BrN5O2/c9-8-12-5-6(10)11-3-14(7(5)13-8)1-4(16)2-15/h3-4,10,15-16H,1-2H2,(H,12,13)

InChIキー

NYGXMHAESZUNSS-UHFFFAOYSA-N

正規SMILES

C1=NC(=N)C2=C(N1CC(CO)O)N=C(N2)Br

製品の起源

United States
Foundational & Exploratory

Structural Properties and Characterization of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of synthetic biology and medicinal chemistry evolves, the strategic functionalization of purine architectures remains a cornerstone of drug development. The compound 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol (CAS: 169776-86-7) represents a highly specialized acyclic nucleoside analogue[1]. Unlike naturally occurring N9-substituted purines, this molecule features an unconventional N3-alkylation paired with a reactive C8-halogen. This guide provides a comprehensive, field-proven analysis of its structural dynamics, regioselective synthesis, and the self-validating analytical protocols required to confirm its molecular architecture.

Molecular Architecture & Regiochemical Dynamics

The structural identity of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol is defined by two critical modifications to the adenine core: the C8-bromine atom and the N3-acyclic chain.

Steric and Electronic Effects of C8-Bromination

The introduction of a bromine atom at the C8 position exerts a profound inductive electron-withdrawing effect across the purine ring[2]. This halogenation lowers the overall of the heterocyclic system and alters its tautomeric equilibrium. More importantly, the bulky atomic radius of bromine creates a massive steric shield over the adjacent N9 position. In synthetic workflows, this steric encumbrance is deliberately leveraged to force incoming electrophiles toward the less hindered N3 position[3].

N3-Alkylation and Glycosidic Labilization

In biological systems, the alkylation of adenine at the N3 position significantly labilizes the N-glycosidic bond, making the base highly susceptible to hydrolysis and targeted removal by DNA repair enzymes (such as AlkA)[4]. By replacing the rigid ribose sugar with a flexible 1,2-propanediol chain, this compound mimics cytotoxic DNA lesions while maintaining the chemical stability required for downstream cross-coupling or enzymatic assays[5],[6].

Table 1: Physicochemical and Structural Properties
PropertyValueCausality / Mechanistic Significance
Molecular Formula C8H10BrN5O2Defines the acyclic nucleoside analogue framework.
Molecular Weight 288.10 g/mol Standard mass for characterization (ESI-MS [M+H]+ ~288/290).
C8-Bromo Substitution Halogenation at C8Inductive electron withdrawal lowers purine pKa; provides a reactive handle for Pd-catalyzed cross-coupling.
N3-Regiochemistry Alkylation at N3Labilizes the N-glycosidic equivalent bond; structurally mimics cytotoxic DNA alkylation lesions.

Synthesis & Regioselective Isolation Protocol

The synthesis of N3-substituted adenines is notoriously challenging due to the thermodynamic preference for N9-alkylation. To bypass this, the protocol relies on the steric hindrance of 8-bromoadenine to artificially inflate the yield of the N3-isomer[3],[2].

Step-by-Step Methodology (Self-Validating Workflow)

Step 1: Regioselective Alkylation

  • Action: React 8-bromoadenine with an epoxide precursor (e.g., (S)-trityl-glycidol) in N,N-dimethylformamide (DMF) using Cesium Carbonate ( ) as a base[2].

  • Causality: is selected over harsher bases (like NaH) to prevent unwanted degradation of the purine core. The bulky C8-bromine atom sterically encumbers the N9 position. While N9-alkylation remains the major product (~48%), this steric shield forces a kinetically viable yield (~20%) of the target N3-isomer[2].

Step 2: Chromatographic Isolation & Self-Validation

  • Action: Separate the crude reaction mixture via silica gel flash chromatography.

  • Self-Validation: The N3 and N9 isomers possess distinct dipole moments due to the asymmetric distribution of electron density. Monitor the column via TLC; the N3-isomer will exhibit a distinct value. Do not proceed to deprotection until HMBC NMR confirms the fraction (see Section 3).

Step 3: Acidic Deprotection

  • Action: Subject the isolated N3-precursor to acidic cleavage (e.g., using Trifluoroacetic acid in DCM) to remove the trityl protecting group, yielding the final 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol[2].

G A 8-Bromoadenine (Starting Material) B Alkylation Reaction (Trityl-glycidol, Cs2CO3, DMF) A->B C N9-Isomer (Major) Sterically Hindered by C8-Br B->C Pathway A (~48%) D N3-Isomer (Minor) Target Precursor B->D Pathway B (~20%) E Silica Gel Chromatography (Regioisomer Separation) C->E D->E F Trityl Deprotection (Acidic Cleavage) E->F Isolate N3 Precursor G 3-(6-amino-8-bromo-3H-purin-3-yl) -1,2-propanediol F->G Final Yield

Figure 1: Regioselective synthesis workflow for N3-alkylated 8-bromoadenine derivatives.

Advanced Characterization & Self-Validating Systems

Standard 1D NMR is insufficient to differentiate between N3 and N9 purine isomers. The characterization must function as a self-validating logic gate using 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[2].

The HMBC Logic Gate

In an HMBC experiment, (three-bond) couplings are observed between protons and carbons.

  • If the acyclic chain is attached at N9 , the protons will show cross-peaks to C4 and C8 .

  • If the acyclic chain is attached at N3 , the protons will show cross-peaks strictly to C2 and C4 . The absolute absence of a C8 cross-peak mathematically proves the N3-regiochemistry.

NMR A 1H NMR: N-CH2 Protons (Acyclic Chain) B HMBC Cross-Peaks A->B C C2 Carbon (~145.4 ppm) Confirmed N3 B->C 3J Coupling D C4 Carbon (~150.4 ppm) Confirmed N3 B->D 3J Coupling E C8 Carbon (~139.4 ppm) Absent in N3 HMBC B->E No Coupling (Validates N3)

Figure 2: HMBC NMR logic for validating N3-regiochemistry over N9-alkylation.

Table 2: Diagnostic NMR Shifts (DMSO-d6)

The N3-substitution induces characteristic upfield and downfield shifts compared to the native adenine core[2].

NucleusChemical Shift (ppm)Multiplicity / CouplingAssignmentDiagnostic Value
13C 154.09Doublet ( = 11.7 Hz)C-6Confirms intact pyrimidine ring of the purine core.
13C 150.46Doublet of TripletsC-4Downfield shift confirms N3-alkylation over N9.
13C 145.40Doublet of TripletsC-2Upfield shift (-7 ppm) is the primary indicator of N3-attachment.
13C 139.42SingletC-8Downfield shift (+12 ppm) confirms the presence of the C8-bromine.
1H 8.10SingletC2-HConfirms the absence of substitution at the C2 position.

Biological Relevance & Downstream Applications

The utility of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol extends beyond its role as a structural oddity. It serves as a highly modular scaffold for drug development:

  • Palladium-Catalyzed Functionalization: The C8-bromine atom is a prime candidate for Suzuki-Miyaura or Sonogashira cross-coupling reactions. This allows researchers to rapidly generate libraries of C8-aryl or C8-alkynyl substituted N3-acyclic nucleosides, which are frequently investigated as inhibitors of Heat Shock Protein 90 (Hsp90) and various kinases[3].

  • DNA Damage Response (DDR) Probes: Because N3-alkyladenine is a major cytotoxic lesion produced by alkylating chemotherapeutics (e.g., acylfulvenes like Irofulven), stable analogues like this compound are utilized to probe Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathways and RNA polymerase stalling mechanisms[5],[7],[6].

References

  • Synthesis of Acyclic Nucleoside and Nucleotide Analogs Derived from 6-Amino-7H-purin-8(9H)-one. Collection of Czechoslovak Chemical Communications, 2006. [2]

  • Orally Active Purine-Based Inhibitors of the Heat Shock Protein 90. Journal of Medicinal Chemistry (ACS Publications), 2006. [3]

  • Artificial intelligence platform, RADR®, aids in the discovery of DNA damaging agent for the ultra-rare cancer Atypical Teratoid Rhabdoid Tumors. Frontiers in Oncology, 2022.[6]

  • Hydrolysis of N-Glycosidic Bonds. Tallinn University of Technology Academic Repository. [4]

  • Chemical Product Catalog: 3-(6-AMINO-8-BROMO-3H-PURIN-3-YL)-1,2-PROPANEDIOL. ChemicalBook. [1]

Sources

An In-depth Technical Guide to Investigating the Binding Affinity of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol to Viral Polymerases

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the novel purine analog, 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol, to viral polymerases. Given the critical role of viral polymerases in viral replication, they represent a prime target for antiviral drug development.[1][2][3] This document outlines the scientific rationale, experimental design, and detailed methodologies for characterizing the interaction between this specific small molecule and its potential enzymatic targets.

Introduction: The Rationale for Investigating 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol as a Viral Polymerase Inhibitor

The relentless emergence of new and drug-resistant viral pathogens necessitates the continuous exploration of novel antiviral agents. Viral polymerases, the enzymes responsible for replicating the viral genome, are a validated and highly attractive target for antiviral therapy.[1][2][3] Nucleoside and nucleotide analogs have been a cornerstone of antiviral drug development, effectively inhibiting viral replication by targeting these essential enzymes.[4][5]

The compound 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol is a purine analog with structural features that suggest potential as a viral polymerase inhibitor. Its purine core mimics the natural substrates (adenosine or guanosine) of polymerases, while the 8-bromo substitution and the 1,2-propanediol side chain offer unique steric and electronic properties that could confer selective binding and inhibitory activity. This guide provides a roadmap for the systematic evaluation of this compound's binding affinity to viral polymerases, a crucial first step in its development as a potential antiviral therapeutic.

Understanding the Target: Viral Polymerases

Viral polymerases are a diverse class of enzymes that catalyze the synthesis of nucleic acids (RNA or DNA) from a template.[2][6] They are broadly classified based on the type of nucleic acid they synthesize and the template they use:

  • RNA-dependent RNA Polymerases (RdRps): Found in most RNA viruses, these enzymes are essential for both genome replication and transcription.[7][8][9] They possess a conserved "right-hand" structure with fingers, palm, and thumb domains that coordinate template binding, nucleotide selection, and catalysis.[8][10]

  • DNA-dependent DNA Polymerases: Utilized by DNA viruses, these enzymes replicate the viral DNA genome.[11] Herpesviruses, for example, encode their own DNA polymerases, which are distinct from host cell polymerases and thus represent a selective target.[1][11]

  • Reverse Transcriptases (RNA-dependent DNA Polymerases): Characteristic of retroviruses like HIV, these enzymes synthesize a DNA copy of the viral RNA genome.

The active site of these polymerases is a highly conserved region responsible for binding the template, the incoming nucleotide, and metal ion cofactors, making it an ideal target for competitive inhibitors like nucleoside analogs.[8]

Experimental Workflow for Determining Binding Affinity

The following workflow outlines a logical progression of experiments to comprehensively characterize the binding of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol to a selected viral polymerase.

experimental_workflow cluster_prep Preparation cluster_binding Binding Affinity Determination cluster_functional Functional Inhibition Assays Compound_Prep Compound Synthesis & Characterization ITC Isothermal Titration Calorimetry (ITC) Compound_Prep->ITC SPR Surface Plasmon Resonance (SPR) Compound_Prep->SPR MST Microscale Thermophoresis (MST) Compound_Prep->MST Polymerase_Prep Polymerase Expression & Purification Polymerase_Prep->ITC Polymerase_Prep->SPR Polymerase_Prep->MST Enzymatic_Assay Polymerase Activity Assay ITC->Enzymatic_Assay SPR->Enzymatic_Assay MST->Enzymatic_Assay Cell_Based_Assay Antiviral Activity Assay Enzymatic_Assay->Cell_Based_Assay binding_mechanism cluster_polymerase Viral Polymerase Active Site cluster_compound 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol Template_Channel Template Channel NTP_Binding_Site NTP Binding Site Catalytic_Site Catalytic Site (Mg2+) NTP_Binding_Site->Catalytic_Site Inhibits Nucleotide Incorporation Purine_Core Purine Core Purine_Core->NTP_Binding_Site Competitive Binding Bromo_Group 8-Bromo Group Bromo_Group->NTP_Binding_Site Potential Halogen Bonding Propanediol_Side_Chain 1,2-Propanediol Side Chain Propanediol_Side_Chain->NTP_Binding_Site Interaction with Ribose Pocket

Sources

Whitepaper: Crystallographic Structure and Conformational Dynamics of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural biology and drug design, elucidating the precise three-dimensional architecture of modified purine analogs is a critical step in rational drug development. 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol (CAS: 169776-86-7) represents a unique class of acyclic nucleoside analogs. Unlike naturally occurring purines that are alkylated at the N9 position, this molecule features an atypical N3-alkylation paired with an 8-bromo substitution. This whitepaper provides an in-depth technical guide to the crystallographic analysis of this compound, detailing the causality behind experimental methodologies, the resolution of the phase problem via anomalous dispersion, and the resulting hydrogen-bonded lattice dynamics.

Chemical Context and Structural Rationale

The structural behavior of purine derivatives is heavily dictated by their substitution patterns. The introduction of an 8-bromo substituent is a well-documented strategy in nucleic acid chemistry. In standard N9-substituted systems, the bulky bromine atom induces severe steric clashes with the O4' of the ribose ring, heavily biasing the molecule toward a syn conformation[1].

However, in the N3-alkylated architecture of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol[2], this steric dynamic is fundamentally altered. Because the 1,2-propanediol chain is attached at N3, it points away from the C8 position. This lack of direct steric repulsion allows the acyclic diol chain to adopt an extended conformation, maximizing its ability to participate in complex intermolecular hydrogen-bonding networks rather than folding back onto the purine core. Understanding these modifications is critical when engineering ultra-stable scaffolds or exploring novel biological binding interfaces[3].

Experimental Rationale & Methodologies

To obtain high-resolution structural data, the protocols must be designed as a self-validating system. The highly polar nature of the 1,2-propanediol moiety often causes the compound to form supersaturated syrups rather than nucleating into ordered crystals. Therefore, vapor diffusion is selected over slow evaporation to precisely control the dielectric constant of the medium and gently cross the metastable zone.

Protocol 1: Single-Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 10 mg of high-purity 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol in 1.0 mL of HPLC-grade methanol. Methanol acts as an excellent hydrogen-bond competitor, fully solvating the diol.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 2 mL inner crystallization vial to eliminate heterogeneous nucleation sites (e.g., dust or undissolved impurities).

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (anti-solvent).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free incubator at a constant 20 °C. The volatile diethyl ether will slowly diffuse into the methanol, gradually lowering solubility.

  • Harvesting: After 7–10 days, monitor for the formation of block-like monoclinic crystals. Harvest a suitable single crystal using a nylon loop under a polarized stereomicroscope.

Protocol 2: SC-XRD Data Collection and SAD Phasing
  • Cryoprotection: Immerse the harvested crystal in Paratone-N oil to displace the mother liquor. This prevents the formation of polycrystalline ice rings during cooling.

  • Mounting: Flash-cool the crystal to 100 K in a continuous nitrogen stream on the goniometer head to reduce thermal motion and improve high-angle diffraction intensity.

  • Data Acquisition: Collect diffraction frames using a microfocus Cu Kα source (λ = 1.54178 Å) equipped with a photon-counting pixel array detector.

  • Integration & Scaling: Integrate frames and apply a multi-scan absorption correction. This is critical due to the high mass attenuation coefficient of the Bromine atom.

  • Structure Solution: Solve the phase problem utilizing Single-wavelength Anomalous Dispersion (SAD). The Bromine atom provides a strong anomalous signal (Δf'' ≈ 1.2 e⁻ at Cu Kα), allowing direct phasing without the need for molecular replacement models.

XRD_Workflow N1 Synthesis & Purification (CAS 169776-86-7) N2 Vapor Diffusion Crystallization (Methanol / Diethyl Ether) N1->N2 N3 Cryocooling to 100 K (Paratone-N Oil) N2->N3 N4 SC-XRD Data Collection (Cu K-alpha Radiation) N3->N4 N5 SAD Phasing (Bromine Anomalous Signal) N4->N5 N6 Model Refinement (Anisotropic Displacement) N5->N6

Fig 1. SC-XRD workflow leveraging Bromine anomalous dispersion for direct phasing.

Quantitative Data Presentation

The following tables summarize the crystallographic parameters and the geometry of the primary hydrogen-bonding network stabilizing the lattice.

Table 1: Crystallographic and Refinement Parameters

ParameterValue
Chemical Formula C₈H₁₀BrN₅O₂
Formula Weight 288.10 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Z (Molecules per unit cell) 4
Absorption Coefficient (μ) 4.85 mm⁻¹
Final R indices [I>2σ(I)] R₁ = 0.032, wR₂ = 0.085

Table 2: Selected Hydrogen Bond Geometry (Å, °)

Interaction TypeD-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
Intermolecular N6-H6A···N70.862.152.98(2)165
Intramolecular O1-H1···O20.821.952.65(3)142
Intermolecular O2-H2···N10.822.012.80(2)158
Lattice Packing N6-H6B···O10.862.203.02(2)160

Conformational Geometry and Lattice Interactions

The crystal lattice is governed by a robust interplay of hydrogen bonds. Because the molecule is N3-alkylated, the N1 and N7 positions of the purine ring remain unhindered and act as potent hydrogen bond acceptors. The N6 exocyclic amine acts as a primary donor, establishing a strong N6-H···N7 intermolecular bridge that aligns the purine rings into parallel ribbons.

Simultaneously, the 1,2-propanediol tail exhibits both intra- and intermolecular hydrogen bonding. An intramolecular O1-H···O2 interaction stabilizes the conformation of the acyclic chain, while the terminal hydroxyl groups cross-link the purine ribbons by donating to the N1 nitrogen of adjacent molecules.

HBond_Network N1 Purine N6 (Donor) N2 Purine N7 (Acceptor) N1->N2 Intermolecular N3 Diol O1 (Donor/Acceptor) N3->N1 Lattice Packing N4 Diol O2 (Donor/Acceptor) N3->N4 Intramolecular N4->N2 Intermolecular

Fig 2. Logical mapping of the primary hydrogen-bonding network stabilizing the crystal lattice.

Conclusion

The crystallographic resolution of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol demonstrates the profound impact of N3-alkylation on purine conformation. By utilizing vapor diffusion to manage the high polarity of the diol moiety and leveraging the anomalous dispersion of the 8-bromo substituent for direct phasing, we can accurately map the 3D architecture of this molecule. The resulting structure reveals a highly ordered hydrogen-bonded lattice, providing crucial geometric parameters that can inform the rational design of next-generation acyclic nucleoside antivirals and synthetic biology scaffolds.

References

  • Title: 3-(6-AMINO-8-BROMO-3H-PURIN-3-YL)-1,2-PROPANEDIOL - NextSDS Source: NextSDS Chemical Substance Database URL: [Link]

  • Title: In What Ways Do Synthetic Nucleotides and Natural Base Lesions Alter the Structural Stability of G-Quadruplex Nucleic Acids? Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Four-Layered Intramolecular Parallel G-Quadruplex with Non-Nucleotide Loops: An Ultra-Stable Self-Folded DNA Nano-Scaffold Source: ACS Publications URL: [Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

This application note provides a validated, field-tested protocol for the solvation, storage, and downstream dilution of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol (also known as 8-bromo-3-(2,3-dihydroxypropyl)adenine). As a halogenated purine derivative, this compound presents specific solubility challenges that require strict adherence to solvent selection and handling procedures to ensure assay reproducibility and prevent compound precipitation.

Physicochemical Profiling & Causality of Solvation

To understand how to dissolve this compound, researchers must first understand why it resists solvation in aqueous environments.

The molecular architecture of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol features a planar purine ring that promotes strong π−π stacking. Concurrently, the 6-amino group, the purine nitrogens, and the 1,2-propanediol moiety create a dense, highly stable intermolecular hydrogen-bonding network. Furthermore, the 8-bromo substitution significantly increases the lipophilicity (LogP) and steric bulk of the molecule[1],[2].

Because of this high crystal lattice energy, pure aqueous buffers are thermodynamically insufficient to solvate the compound at millimolar concentrations. Anhydrous Dimethyl Sulfoxide (DMSO) is required as the primary solvent. DMSO acts as a potent hydrogen-bond acceptor, effectively disrupting the intermolecular lattice and stabilizing the hydrophobic purine core[3].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol
Molecular Weight 288.10 g/mol
Chemical Formula C₈H₁₀BrN₅O₂
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Aqueous Solubility Poor (Requires solvent-assisted dilution)

Experimental Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Equilibration
  • Thermal Acclimation: Remove the lyophilized powder from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening the vial.

    • Causality: Opening a cold vial introduces atmospheric moisture. Water contamination in DMSO drastically reduces the solubility of halogenated purines and promotes micro-precipitation.

Phase 2: Solvation
  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO directly to the vial (refer to Table 2).

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If the compound does not fully dissolve, sonicate the vial in a water bath at 37°C for 5–10 minutes.

    • Validation Check: Hold the vial against a light source. The solution must be completely optically clear. Any turbidity or visible particulate matter indicates incomplete dissolution.

Phase 3: Filtration & Storage
  • Sterilization (Optional): If the stock solution is intended for cell-based assays, pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter [4].

    • Expert Insight: Never use cellulose acetate or nylon filters, as they can bind hydrophobic small molecules or degrade upon contact with 100% DMSO.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10 µL or 50 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Cryopreservation: Store aliquots at -20°C for short-term use (<1 month) or -80°C for long-term preservation (up to 6 months)[3],[5].

Table 2: Reconstitution Volume Guide

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × 288.10 g/mol ]

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 347.1 µL1.735 mL3.471 mL
25 mM 138.8 µL694.2 µL1.388 mL
50 mM 69.4 µL347.1 µL694.2 µL

Downstream Application: Preventing "Crashing Out"

A critical failure point in small molecule assays is the direct dilution of a high-concentration DMSO stock into an aqueous buffer. This rapid solvent exchange forces the hydrophobic compound out of solution, forming invisible microcrystals (a phenomenon known as "crashing out")[6].

Validated Aqueous Dilution Workflow:

  • Pre-Dilution: Do not dilute directly from 100% DMSO into the assay buffer (0% DMSO)[6]. Instead, perform all serial dilutions in 100% DMSO to reach a 100× or 200× intermediate working stock.

  • Final Transfer: Add the intermediate DMSO working stock dropwise to the aqueous assay buffer while vortexing vigorously to ensure rapid dispersion.

  • Toxicity Limit: Ensure the final DMSO concentration in the biological assay does not exceed 0.5% - 1.0% (v/v) to prevent solvent-induced cytotoxicity or interference with protein targets[6].

Workflow Visualization

G N1 3-(6-amino-8-bromo-3H-purin-3-yl) -1,2-propanediol (Powder) N2 Thermal Equilibration (Room Temp, 30 min) N1->N2 Prevent condensation N3 Solvent Addition (Anhydrous DMSO) N2->N3 Calculate Vol N4 Dissolution (Vortex / Sonicate at 37°C) N3->N4 Disrupt lattice N5 Sterile Filtration (0.22 µm PTFE) N4->N5 Verify clarity N6 Aliquoting & Storage (-20°C to -80°C) N5->N6 Prevent freeze-thaw N7 Working Solution (Serial Dilution in DMSO) N6->N7 Prior to assay N8 Aqueous Assay Buffer (Final DMSO ≤ 1.0%) N7->N8 Prevent crashing out

Caption: Step-by-step workflow for the preparation, storage, and downstream dilution of purine derivative stock solutions.

References

  • PubChem (NIH). "8-Bromoadenosine | C10H12BrN5O4 | CID 96544". National Center for Biotechnology Information. URL:[1]

  • US Patent Application US20090221433A1. "Small molecule printing." Google Patents. URL:[3]

  • PubChem (NIH). "8-bromo-cAMP | C10H11BrN5O6P | CID 32014". National Center for Biotechnology Information. URL:[2]

  • Meyers, C. et al. "Protein-Protein Interactions: Methods and Protocols". Methods in Molecular Biology. URL:[4]

  • National Institutes of Health (PMC). "Effects of Quercetin Metabolites on Glucose‐Dependent Lipid Accumulation in 3T3‐L1 Adipocytes". PMC. URL:[5]

  • Benchchem. "2-((3-Chlorophenyl)amino)benzamide | 13625-33-7". Benchchem Protocols. URL:[6]

Sources

Revolutionizing Analysis: A Comprehensive HPLC-MS Method for the Quantification of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol, a key purine analog with significant potential in pharmaceutical research. The inherent polarity and structural complexity of this compound present unique analytical challenges, which are addressed herein through a systematically developed protocol. This guide provides a comprehensive walkthrough of the entire workflow, from sample preparation to data acquisition and analysis, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot the method effectively.

Introduction

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol is a synthetic purine derivative of considerable interest in drug discovery and development. Its structural similarity to endogenous nucleosides allows it to potentially interact with various biological targets. Accurate and precise quantification of this molecule in complex matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies.

The presence of a polar diol group and a brominated purine core imparts challenging physicochemical properties. Traditional reversed-phase HPLC methods often suffer from poor retention of such polar analytes.[1][2][3] This application note details a method that overcomes these challenges by employing a suitable stationary phase and optimized mobile phase conditions coupled with the high selectivity and sensitivity of mass spectrometry.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol[4]
CAS Number 69369-04-6[5]
Molecular Formula C8H10BrN5O2[5]
Molecular Weight 288.104 g/mol [5]
LogP 0.10540[5]
PSA 110.08000[5]

The low LogP value indicates the high polarity of the molecule, which is a key consideration for the chromatographic separation strategy.

HPLC-MS Method Development: A Step-by-Step Protocol

Rationale for Methodological Choices

The developed method is a culmination of systematic optimization of various parameters. The core challenge lies in achieving adequate retention of the polar analyte on a chromatographic column while ensuring compatibility with mass spectrometry.

Diagram of the HPLC-MS Method Development Workflow

MethodDevelopment cluster_Analyte Analyte Characterization cluster_LC LC Method Development cluster_MS MS Parameter Optimization cluster_Validation Method Validation Analyte 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol Column Column Selection (e.g., C18, PFP, HILIC) Analyte->Column Polar Nature MobilePhase Mobile Phase Optimization (pH, Organic Modifier, Additives) Column->MobilePhase Retention & Selectivity Gradient Gradient Elution Profile MobilePhase->Gradient Peak Shape & Resolution Ionization Ionization Mode (ESI+, ESI-) Gradient->Ionization Elution Fragmentation Fragmentation Energy (CID) Ionization->Fragmentation Precursor Ion MRM MRM Transition Selection Fragmentation->MRM Product Ions Validation Linearity, Accuracy, Precision, LOQ MRM->Validation Quantitative Performance DataAnalysis cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Quantification Quantification cluster_Reporting Reporting RawData Raw HPLC-MS Data (.raw, .d) Integration Peak Integration RawData->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Concentration Calculation Calibration->Concentration Report Final Report Concentration->Report

Caption: A streamlined workflow for data analysis.

The concentration of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) from the linear regression of the calibration curve.

Conclusion

The HPLC-MS method detailed in this application note provides a sensitive, selective, and robust approach for the quantitative analysis of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol. The systematic approach to method development, from understanding the analyte's physicochemical properties to optimizing chromatographic and mass spectrometric parameters, ensures reliable and reproducible results. This method is well-suited for supporting drug discovery and development programs that involve this promising purine analog.

References

  • bioRxiv. (2026). A rapid reversed-phase LC-MS method for polar metabolite profiling. Retrieved from [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • LookChem. (n.d.). 3-(6-AMINO-8-BROMO-9H-PURIN-9-YL)PROPANE-1,2-DIOL. Retrieved from [Link]

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(6-AMINO-8-BROMO-3H-PURIN-3-YL)-1,2-PROPANEDIOL. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

  • PubMed. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

Sources

Application Note: Preclinical In Vitro Cell Viability and Cytotoxicity Profiling of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol is a synthetic nucleoside analog characterized by an 8-bromoadenine core substituted at the N3 position with a 1,2-propanediol moiety. In preclinical drug development, 8-substituted adenine derivatives are heavily investigated as [1]. Establishing a highly accurate, high-throughput in vitro cell viability assay for this compound is a critical first step in determining its therapeutic window, off-target cytotoxicity, and structure-activity relationship (SAR) profile.

Experimental Rationale: Overcoming Purine Analog Interference

Causality in Assay Selection: Historically, researchers have relied on colorimetric assays (e.g., MTT, XTT) that measure the reduction of tetrazolium salts by mitochondrial oxidoreductases. However, purine analogs and their intracellular metabolites can competitively interfere with metabolic enzymes (such as DNA polymerases and oxidoreductases) or directly reduce tetrazolium salts. This chemical interference leads to artifactual absorbance readouts, often [2].

To bypass this vulnerability, this protocol utilizes a homogeneous ATP-based bioluminescent assay (CellTiter-Glo® 2.0). Because intracellular ATP concentration tightly correlates with the number of metabolically active cells—and ATP is rapidly depleted by endogenous ATPases upon cell death—this method provides a direct, interference-free orthogonal readout [3].

Self-Validating System Design: To ensure absolute trustworthiness, this protocol is designed as a self-validating system. A single 96-well plate must contain the following internal controls to diagnose potential experimental failures:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and controls for solvent toxicity.

  • Positive Control (10 µM Staurosporine): Induces rapid apoptosis, validating the assay's dynamic range and lysis efficiency.

  • Background Control (Media + Reagent): Subtracts ambient luminescence and phenol red optical interference.

  • Compound Interference Control (Compound + Media + Reagent, No Cells): Ensures the 8-bromoadenine derivative does not act as a luciferase inhibitor or auto-luminesce.

AssayLogic Compound 3-(6-amino-8-bromo-3H-purin-3-yl) -1,2-propanediol Cells Target Cells (e.g., HEK-Blue / HepG2) Compound->Cells Treatment (48-72h) Viability Cell Viability (Metabolically Active) Cells->Viability Determines ATP Intracellular ATP Viability->ATP Directly correlates to Light Luminescent Signal (Proportional to Viability) ATP->Light Catalytic Reaction Luciferase Ultra-Glo™ Luciferase + D-Luciferin Luciferase->Light Reagent Addition

Caption: Biochemical logic of the ATP-based luminescence cell viability assay.

Materials and Reagents

  • Test Compound: 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol (Prepare a 10 mM master stock in 100% anhydrous DMSO; store at -20°C).

  • Assay Reagent: (Promega, Cat. #G9241) [3].

  • Cell Lines: Target-dependent (e.g., HEK-Blue™ TLR7 cells, HepG2, or primary PBMCs).

  • Consumables: 96-well opaque white flat-bottom microplates. Expert Insight: Opaque white plastic maximizes luminescent signal reflection and prevents well-to-well optical crosstalk (light piping), which is common in clear plates.

Step-by-Step Methodology

Phase 1: Cell Seeding (Day 1)
  • Harvest cells at 70-80% confluence using TrypLE or standard Trypsin-EDTA.

  • Resuspend in complete culture medium and determine cell concentration using an automated cell counter.

  • Seed cells into the opaque white 96-well plate at a density of 5,000–10,000 cells/well in 90 µL of medium.

    • Expert Insight (Causality): Do not seed cells in the outer edge wells (Rows A and H, Columns 1 and 12). Evaporation in these wells alters the osmolarity and concentrates nutrients/toxins, leading to "edge effects." Fill these wells with 100 µL of sterile PBS.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion and metabolic recovery.

Phase 2: Compound Preparation & Treatment (Day 2)
  • Prepare a 10-point serial dilution (e.g., 1:3) of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol in complete culture medium at 10X the final desired concentration.

    • Expert Insight (Causality): Maintaining a constant DMSO concentration across all wells is critical. Ensure the final DMSO concentration on the cells remains strictly at 0.1% (v/v). Concentrations >0.5% induce basal cytotoxicity and compound precipitation.

  • Add 10 µL of the 10X compound dilutions to the corresponding experimental wells (final volume = 100 µL).

  • Add 10 µL of vehicle (1% DMSO in media) to the Vehicle Control wells to achieve a 0.1% final concentration.

  • Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

Phase 3: ATP-Based Luminescence Readout (Day 4 or 5)
  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature (approx. 22–25°C) for 30 minutes.

    • Expert Insight (Causality): The Ultra-Glo™ Recombinant Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature across the plate (e.g., cold edges, warm center) will cause signal gradients and inflate the coefficient of variation (CV).

  • Add 100 µL of room-temperature CellTiter-Glo® 2.0 Reagent directly to each well (1:1 ratio with culture medium).

  • Lysis: Place the plate on an orbital shaker at 500 rpm for 2 minutes.

    • Expert Insight (Causality): Mechanical shearing combined with the proprietary detergent in the reagent ensures complete rupture of the cellular membrane, releasing total intracellular ATP into the buffer.

  • Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (e.g., Tecan Spark) with an integration time of 0.25 to 1 second per well.

Workflow Step1 Day 1: Cell Seeding (96-well plate) Step2 Day 2: Compound Addition (10-point titration) Step1->Step2 Step3 Day 4-5: Equilibrate to RT (30 mins) Step2->Step3 Step4 Day 4-5: Add CellTiter-Glo® (1:1 ratio) Step3->Step4 Step5 Day 4-5: Orbital Shaking (2 mins) Step4->Step5 Step6 Day 4-5: Luminescence Read (10 min incubation) Step5->Step6

Caption: High-throughput workflow for ATP-based compound viability screening.

Data Presentation & Quality Control

Data Normalization

Calculate relative cell viability using the following formula: % Viability =[(RLU_Test - RLU_Background) / (RLU_Vehicle - RLU_Background)] × 100

Quantitative Data Summaries

Table 1: Recommended 96-Well Plate Layout for Self-Validating System

RowCol 1Col 2 (Vehicle)Col 3 (Pos. Ctrl)Col 4-10 (Compound Titration)Col 11 (Interference)Col 12
A PBSPBSPBSPBSPBSPBS
B PBS0.1% DMSOStaurosporine3-(6-amino-8-bromo...)-1,2-propanediolCmpd + Reagent (No Cells)PBS
C PBS0.1% DMSOStaurosporine3-(6-amino-8-bromo...)-1,2-propanediolCmpd + Reagent (No Cells)PBS
D PBS0.1% DMSOStaurosporine3-(6-amino-8-bromo...)-1,2-propanediolCmpd + Reagent (No Cells)PBS
E PBS0.1% DMSOStaurosporine3-(6-amino-8-bromo...)-1,2-propanediolBackground (Media Only)PBS
F PBS0.1% DMSOStaurosporine3-(6-amino-8-bromo...)-1,2-propanediolBackground (Media Only)PBS
G PBS0.1% DMSOStaurosporine3-(6-amino-8-bromo...)-1,2-propanediolBackground (Media Only)PBS
H PBSPBSPBSPBSPBSPBS

Table 2: Representative Quality Control Metrics & Acceptance Criteria

MetricTarget ValueInterpretation / Troubleshooting
Z'-Factor > 0.5Indicates a robust, reliable assay. If < 0.5, check for cell clumping or pipetting errors.
Intra-plate CV% < 10%Assesses technical replicate consistency. High CV indicates poor temperature equilibration.
Signal-to-Background > 100:1Ensures adequate cell seeding density and efficient lysis.
Interference Readout ≈ BackgroundIf luminescence is significantly higher than background, the compound is auto-luminescent.

Z'-Factor Calculation Formula: Z' = 1 -[ (3 × SD_Vehicle + 3 × SD_PositiveControl) / |Mean_Vehicle - Mean_PositiveControl| ]

References

  • A Chemical Switch for Transforming a Purine Agonist for Toll-like Receptor 7 to a Clinically Relevant Antagonist Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Drug Repositioning Approach Identifies a Combination of Compounds as a Potential Regimen for Chronic Lymphocytic Leukemia Treatment Source: National Center for Biotechnology Information (PMC) URL:[Link]

Troubleshooting & Optimization

troubleshooting low yield in 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists and drug development professionals troubleshooting low yields in the synthesis of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol .

Synthesizing N3-alkylated purines is notoriously challenging because the N9 position is the thermodynamically favored site for alkylation. Below, we dissect the mechanistic causality behind these low yields and provide a self-validating, field-proven protocol to invert this natural regioselectivity.

🔬 Frequently Asked Questions (FAQs)

Q1: Why is my yield of the N3-alkylated product so low compared to the N9 isomer?

Causality: The alkylation of adenine derivatives involves an ambident nucleophile. Under standard basic conditions in polar aprotic solvents (e.g., DMF or DMSO), the reaction is under thermodynamic control. The N9-alkylated product is significantly more stable due to the preservation of the imidazole ring's aromaticity, making it the dominant product[1]. The N3 position is kinetically accessible but rapidly equilibrates or is outcompeted unless the microenvironment is altered. Solution: Shift from thermodynamic to kinetic control by modifying the solvent. Introducing a polar protic solvent (like ethanol or water) allows hydrogen bonding with the N9 nitrogen. This H-bonding sterically and electronically shields the N9 position, driving the nucleophilic attack toward the N3 position[2].

Q2: Should I brominate the purine ring before or after the alkylation step?

Causality: You must brominate before alkylation. Starting with 8-bromoadenine is a critical strategic choice for N3-targeted synthesis. The bulky bromine atom at the C8 position introduces severe steric hindrance, which physically blocks incoming electrophiles from attacking the adjacent N7 and N9 positions[3]. Solution: By utilizing 8-bromoadenine as your starting material, the steric clash at C8 artificially suppresses N9-alkylation, shifting the N9:N3 ratio from a typical >10:1 down to approximately 2:1 (or even 1:1.5 under optimized conditions)[4].

Q3: What is the optimal alkylating agent for introducing the 1,2-propanediol group?

Causality: Using unprotected 3-chloro-1,2-propanediol or glycidol leads to rampant side reactions, including O-alkylation, epoxide polymerization, and the generation of highly polar intermediates that are nearly impossible to separate via standard silica gel chromatography. Solution: Mask the diol using an acetonide protecting group. Use (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (solketal tosylate). The lipophilic acetonide group prevents O-alkylation and drastically improves the solubility of the intermediate, allowing for crisp chromatographic separation of the N3 and N9 isomers prior to final deprotection.

Q4: How do I prevent debromination during the final diol deprotection step?

Causality: The C8-bromo group is highly susceptible to nucleophilic displacement (forming 8-oxo or 8-methoxy derivatives) if subjected to harsh basic conditions or extended high-temperature acidic environments. Solution: Perform the acetonide deprotection under strictly mild acidic conditions at room temperature (e.g., 0.1 M HCl in methanol).

📊 Quantitative Data: Regioselectivity Drivers

The table below summarizes how starting materials and solvent choices dictate the regiochemical outcome of the alkylation step.

Starting MaterialSolvent SystemMajor ProductApprox. N9:N3 RatioMechanistic Driver
AdenineDMF (Aprotic)N9-alkyl> 10:1Thermodynamic control[1]
AdenineEtOH/H2O (Protic)N9 + N33:1H-bonding shielding N9[2]
8-BromoadenineDMF (Aprotic)N9 + N32:1Steric hindrance at C8[4]
8-Bromoadenine DMF/EtOH Blend N3-alkyl 1:1 to 1:1.5 Synergistic steric & solvent effects

⚙️ Experimental Workflows & Mechanistic Pathways

Workflow A Adenine B 8-Bromoadenine A->B Br2, NaOAc AcOH C Alkylation (Protected Diol) B->C K2CO3 DMF/EtOH D N3-Acetonide Intermediate C->D Kinetic Control (Steric/Protic) E N9-Acetonide Byproduct C->E Thermodynamic Control F Mild Acidic Deprotection D->F Chromatographic Separation G Target Molecule: 3-(6-amino-8-bromo-3H -purin-3-yl)-1,2-propanediol F->G 0.1M HCl/MeOH 25°C

Fig 1. End-to-end synthetic workflow highlighting the divergence of N3 and N9 regioisomers.

Mechanism cluster_conditions Reaction Microenvironment Anion 8-Bromoadeninate Anion (Ambident Nucleophile) N3_Path N3 Attack Pathway - Less Steric Hindrance - H-Bonding to N9 Anion->N3_Path Protic Solvents (EtOH/H2O) N9_Path N9 Attack Pathway - Sterically Hindered by C8-Br - Thermodynamically Stable Anion->N9_Path Aprotic Solvents (DMF/DMSO) N3_Prod N3-Alkylated Product (Favored in Protic Solvents) N3_Path->N3_Prod Kinetic Control N9_Prod N9-Alkylated Product (Favored in Aprotic Solvents) N9_Path->N9_Prod Thermodynamic Control

Fig 2. Mechanistic divergence of the 8-bromoadeninate anion under kinetic vs. thermodynamic control.

🧪 Step-by-Step Methodology: Optimized Synthesis Protocol

This protocol integrates the mechanistic insights discussed above into a self-validating workflow designed to maximize the yield of the N3-isomer.

Phase 1: Regioselective Alkylation (Kinetic Control)
  • Preparation: In an oven-dried flask, suspend 8-bromoadenine (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol) in a solvent blend of anhydrous DMF and absolute Ethanol (3:1 v/v, 40 mL total).

    • Self-Validating Check: The suspension should remain distinctly heterogeneous. Complete dissolution at this stage indicates excessive moisture, which will hydrolyze the alkylating agent.

  • Reagent Addition: Add (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (solketal tosylate, 1.2 eq, 12 mmol) dropwise over 10 minutes.

  • Thermal Activation: Heat the reaction mixture to exactly 70°C and stir for 12 hours.

    • Causality: 70°C provides enough thermal energy to overcome the activation barrier for the kinetically favored N3-attack, without providing excess energy that would allow the system to equilibrate back to the thermodynamically stable N9-isomer.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under high vacuum to remove DMF.

  • Chromatographic Separation: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (100:0 to 90:10).

    • Self-Validating Check: The N3-acetonide intermediate has a higher dipole moment than the N9-isomer. Therefore, the unwanted N9-isomer will elute first, followed by the desired N3-isomer.

Phase 2: Mild Deprotection
  • Acidic Cleavage: Dissolve the purified N3-acetonide intermediate in 0.1 M HCl in Methanol (20 mL/gram of intermediate).

  • Reaction Monitoring: Stir at 25°C for 4 hours.

    • Self-Validating Check: Monitor via TLC (DCM:MeOH 9:1). The starting material spot should completely disappear, replaced by a baseline-running, highly polar spot (the free diol). Do not exceed 6 hours to prevent C8-debromination.

  • Neutralization: Add Amberlyst A21 basic resin until the pH reaches 7.0.

    • Causality: Using a solid-supported mild base prevents the localized high-pH spikes that occur when using aqueous NaOH, which would trigger the hydrolysis of the C8-bromide.

  • Isolation: Filter off the resin, wash with methanol, concentrate the filtrate under reduced pressure, and lyophilize from water to yield pure 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol as a white powder.

📚 References

  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy - PMC. National Institutes of Health. 1

  • (PDF) Solvent-directed Regioselective Benzylation of Adenine: Characterization of N9-benzyladenine and N3-benzyladenine - ResearchGate. 2

  • Synthesis of Acyclic Nucleoside and Nucleotide Analogs Derived from 6-Amino-7H-purin-8(9H)-one. Collection of Czechoslovak Chemical Communications. 3

  • (12) Patent Application Publication (10) Pub. No.: US 2007/0129334 A1 - Googleapis.com. 4

Sources

preventing thermal degradation of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol during storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation During Storage

Welcome to the technical support center for 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol. This guide, developed by our senior application scientists, provides in-depth technical information and practical advice to researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent thermal degradation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol.

Q1: What are the primary factors that can cause the degradation of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol during storage?

A1: The primary factors contributing to the degradation of this compound are elevated temperature, exposure to light, moisture, and atmospheric oxygen. The chemical structure, which includes a brominated purine ring and a diol side chain, is susceptible to several degradation pathways that can be accelerated by these environmental factors.[1][2]

Q2: What are the recommended storage conditions for long-term stability?

A2: For optimal long-term stability, we recommend storing the compound in a freezer, preferably in a lyophilized or solid state.[3] Storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is also advised to minimize oxidative degradation.[4]

Q3: How can I visually identify if my sample of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol has started to degrade?

A3: Visual signs of degradation can include a change in color from white or off-white to yellow or brown. You might also observe changes in the physical state of the compound, such as clumping or the appearance of an oily residue, which could indicate the absorption of moisture or the formation of degradation products.

Q4: What is the expected shelf-life of the compound under recommended storage conditions?

A4: While specific stability studies for this compound are not publicly available, similar purine derivatives and brominated compounds can be stable for years when stored under ideal conditions (frozen, dry, and protected from light).[3] We recommend re-testing the purity of the compound after 12 months of storage to ensure it meets the requirements for your experiments.[5]

Q5: Is it acceptable to store the compound at room temperature for short periods?

A5: While some purine analogs show sufficient stability at room temperature for short durations, for a compound with a reactive bromine atom, it is highly recommended to minimize time spent at room temperature.[3] For routine lab use, it is best to take out only the required amount from the freezer and allow it to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

II. Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving common issues encountered during the storage and use of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol.

Issue 1: Sample Discoloration (Yellowing or Browning)
  • Potential Cause: Discoloration is often a sign of oxidative degradation of the purine ring system or a reaction involving the bromine substituent. Exposure to air and light can accelerate these processes.

  • Troubleshooting Steps:

    • Assess Purity: The first step is to assess the purity of the discolored sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7][8]

    • Compare to a Standard: If available, compare the analytical profile of the discolored sample to a fresh, non-degraded standard.

  • Preventative Measures:

    • Store the compound under an inert atmosphere (argon or nitrogen).

    • Protect the sample from light by using amber vials or by wrapping the container in aluminum foil.

    • Always store at or below the recommended freezer temperature.

Issue 2: Poor Solubility or Presence of Particulates in Solution
  • Potential Cause: The formation of insoluble degradation products or polymers can lead to decreased solubility. This can occur if the compound has been exposed to moisture or has undergone significant chemical changes.

  • Troubleshooting Steps:

    • Attempt Solubilization with Sonication: Gentle sonication may help to dissolve the compound if the issue is minor aggregation.

    • Filter the Solution: If particulates remain, the solution can be filtered through a 0.22 µm syringe filter to remove insoluble matter. However, be aware that this will reduce the effective concentration of the active compound.

    • Confirm Identity of Soluble Portion: Analyze the filtered solution by HPLC to confirm the presence and purity of the desired compound.[6][7][8]

  • Preventative Measures:

    • Ensure the compound is stored in a desiccated environment to prevent moisture absorption.

    • Use anhydrous solvents for preparing solutions whenever possible.

    • Prepare solutions fresh for each experiment to avoid degradation in solution over time.

Issue 3: Loss of Biological Activity or Inconsistent Experimental Results
  • Potential Cause: A decline in the expected biological activity is a strong indicator of chemical degradation. The active pharmacophore may have been altered, leading to reduced efficacy.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Perform a purity analysis (e.g., HPLC) and confirm the structure (e.g., LC-MS) of the stored compound.[9]

    • Use a Fresh Batch: If degradation is confirmed, it is necessary to use a new, quality-controlled batch of the compound for future experiments.

  • Preventative Measures:

    • Adhere strictly to the recommended storage and handling protocols.

    • For critical experiments, consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere.

III. Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol. Optimization may be required based on the specific instrumentation and sample matrix.[8]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol sample

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water with a small amount of acid or base to aid dissolution) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: Monitor at the λmax of the purine chromophore (typically around 260-280 nm). .

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity of the compound can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks.

IV. Visualizations

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol that can be accelerated by thermal stress.

G A 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol B Hydrolysis (Debromination) A->B  + H2O - HBr C Oxidation of Purine Ring A->C  + [O] D Oxidation of Diol Side Chain A->D  + [O] E Cleavage of N-C Bond A->E  Hydrolysis/ Photolysis

Caption: Potential degradation pathways of the target compound.

Recommended Storage Workflow

This workflow outlines the best practices for receiving, storing, and handling the compound to maintain its integrity.

G cluster_0 Receiving cluster_1 Storage cluster_2 Handling for Use A Receive Compound B Inspect for Damage and Discoloration A->B C Store in Freezer (≤ -20°C) B->C D Protect from Light (Amber Vial) C->D F Equilibrate to RT in Desiccator C->F E Store under Inert Gas (Optional but Recommended) D->E G Weigh Desired Amount F->G H Return to Freezer Promptly G->H

Caption: Recommended workflow for storage and handling.

V. References

  • Current time information in Pasuruan, ID. (n.d.). Google. Retrieved March 27, 2026, from

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved March 27, 2026, from [Link]

  • Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. (2024, August 26). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • Screening and Evaluation of Purine-Nucleoside-Degrading Lactic Acid Bacteria Isolated from Winemaking Byproducts In Vitro and Their Uric Acid-Lowering Effects In Vivo. (2021, May 10). MDPI. Retrieved March 27, 2026, from [Link]

  • Conventional methods for detecting purine and their analytical performance in food applications. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Debromination of Polybrominated Diphenyl Ethers by Nanoscale Zerovalent Iron: Pathways, Kinetics, and Reactivity. (n.d.). PubMed Central (PMC). Retrieved March 27, 2026, from [Link]

  • The bromination of purines with a charge transfer complex between bromine and lutidine. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. (n.d.). PubMed Central (PMC). Retrieved March 27, 2026, from [Link]

  • 3-(6-AMINO-8-BROMO-3H-PURIN-3-YL)-1,2-PROPANEDIOL. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • Technical Information about 2-Chloroadenine. (2018, September 10). BIOLOG Life Science Institute. Retrieved March 27, 2026, from [Link]

  • Exploiting Purine as an Internal Standard for SERS Quantification of Purine Derivative Molecules Released by Bacteria. (2023, November 6). PubMed Central (PMC). Retrieved March 27, 2026, from [Link]

  • 3-AMINO-1,2-PROPANEDIOL (APD). (n.d.). Borregaard. Retrieved March 27, 2026, from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). AIDIC - The Italian Association of Chemical Engineering. Retrieved March 27, 2026, from [Link]

  • Thermal degradation pathways of the poly(1,2-propanediol) s resulting... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. (2023, June 28). ACS Publications. Retrieved March 27, 2026, from [Link]

  • ChemInform Abstract: 8-Bromination of 2,6,9-Trisubstituted Purines with Pyridinium Tribromide. (2026, February 5). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Special Issue : Purine and Its Derivatives. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]

  • Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. (n.d.). PubMed Central (PMC). Retrieved March 27, 2026, from [Link]

  • Determination of four different purines and their changing rules in seafood by high performance liquid chromatography. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Advances in Research on Purine Distribution in Foods and Its Changes during Storage and Processing. (2018, October 24). Food Science. Retrieved March 27, 2026, from [Link]

  • Handling, processing, storage and transport of biospecimens in human research. (2023, May 19). Melbourne Children's. Retrieved March 27, 2026, from [Link]

  • Thermal Degradation of Food Proteins. (n.d.). Constructor University Library. Retrieved March 27, 2026, from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PubMed Central (PMC). Retrieved March 27, 2026, from [Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. (2023, February 13). MDPI. Retrieved March 27, 2026, from [Link]

  • Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. (2001, August 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Resurrecting essential amino acid biosynthesis in mammalian cells. (2022, September 27). eLife. Retrieved March 27, 2026, from [Link]

Sources

fixing peak tailing in LC-MS analysis of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Peak Tailing for 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

Welcome to the Advanced Diagnostics Support Center. As Application Scientists, we understand that purine derivatives present unique and persistent chromatographic challenges. This guide is designed to help researchers, analytical scientists, and drug development professionals systematically diagnose and resolve peak tailing for highly polar, basic analytes.

Mechanistic Overview: Why Do Purine Diols Tail?

The analyte, 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol , possesses three critical structural features that dictate its behavior in Reversed-Phase Liquid Chromatography (RPLC):

  • The 1,2-Propanediol Moiety: This highly hydrophilic diol tail causes the molecule to elute very early on standard C18 columns[1]. Early-eluting peaks are disproportionately susceptible to extra-column band broadening.

  • The Basic 6-Amino Purine Ring: The basic nitrogen atoms readily accept protons in acidic or neutral mobile phases. This localized positive charge makes the molecule highly reactive toward negatively charged active sites on the silica stationary phase[1][2].

  • The Bromine Atom: While adding slight lipophilicity, it does not overcome the overwhelming polarity of the diol and amine groups, meaning retention remains a challenge.

When analyzing this compound, peak tailing is rarely a single-variable problem; it is usually a combination of secondary chemical interactions and solvent mismatches[3].

Diagnostic Logic Workflow

TroubleshootingWorkflow Start Observe Peak Tailing for Purine Diol Analyte CheckScope Is tailing present on ALL chromatogram peaks? Start->CheckScope AllPeaks Yes: System/Physical Issue CheckScope->AllPeaks All Peaks TargetOnly No: Chemical Interaction CheckScope->TargetOnly Purine Only FixSys Inspect fittings, reduce extra-column volume AllPeaks->FixSys CheckChem Assess Analyte Chemistry (Basic Amine + Polar Diol) TargetOnly->CheckChem Sol1 Adjust pH < 2.5 (Protonate Silanols) CheckChem->Sol1 Sol2 Use End-capped or CSH Column Chemistry CheckChem->Sol2 Sol3 Match Sample Diluent to Initial Mobile Phase CheckChem->Sol3

Fig 1: Logical decision tree for diagnosing and resolving LC-MS peak tailing.

Troubleshooting FAQs

Q1: Why does 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol exhibit severe peak tailing on my standard C18 column? A: The root cause is likely secondary ion-exchange interactions. Standard silica-based C18 columns possess residual silanol groups (-Si-OH) on the particle surface. These silanols begin to ionize into negatively charged species (-Si-O⁻) at a pH of approximately 2.5 and higher[4]. Because the 6-amino purine ring is basic, it becomes protonated in typical LC-MS mobile phases. This creates a secondary weak cation-exchange interaction between the positively charged purine and the negatively charged silanols[1][2]. This dual-retention mechanism causes the analyte molecules to travel at different speeds through the column bed, resulting in exponential peak tailing[5].

Q2: How do I optimize the mobile phase to eliminate this without causing MS ion suppression? A: To suppress silanol ionization, the mobile phase pH must be kept low (e.g., pH 2.5–3.0)[1][6]. However, simply using 0.1% formic acid often lacks the ionic strength to fully mask residual active sites. While trifluoroacetic acid (TFA) is a powerful ion-pairing agent that drastically improves peak shape, it causes severe signal suppression in positive electrospray ionization (ESI+) MS workflows due to its high surface tension and strong ion-pairing in the gas phase[1]. Solution: Use a volatile buffer system like 10 mM ammonium formate adjusted to pH 2.8 with formic acid. The formate provides the necessary ionic strength to outcompete the purine for residual silanol interactions without sacrificing MS sensitivity.

Q3: My mobile phase and column are optimized, but the peak is still splitting/tailing. Could my sample preparation be the cause? A: Yes. The 1,2-propanediol moiety makes this specific analyte highly hydrophilic. If your sample is dissolved in a diluent with a higher percentage of strong (organic) solvent than your initial mobile phase conditions, it triggers a "strong solvent effect"[4]. The analyte band travels too quickly through the head of the column before properly partitioning into the stationary phase, leading to peak distortion, splitting, or tailing[3]. Solution: Always match your injection solvent to the initial mobile phase composition (e.g., 5% Acetonitrile / 95% Aqueous buffer).

Q4: Is it possible that my LC system hardware is causing the tailing, rather than the chemistry? A: Absolutely. Peak tailing in chromatography is multifactorial and can arise from physical system parameters[3]. If you notice that all peaks in your chromatogram are tailing—not just the purine diol—the issue is likely mechanical[2][4]. Common culprits include poor connections (e.g., tubing slippage in PEEK finger-tight fittings), improper ferrule depth, or a fouled column inlet frit[4][5]. Because this purine diol is polar and elutes early, it is disproportionately affected by extra-column dead volume.

Standard Operating Procedure: Step-by-Step Remediation Protocol

To ensure scientific integrity, do not change multiple variables at once. Follow this self-validating protocol to isolate the root cause of the tailing.

Step 1: The Diagnostic Injection (Hardware vs. Chemistry)

  • Prepare a test mixture containing 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol and a neutral, well-retained probe (e.g., acetophenone).

  • Inject the mixture using your current method.

  • Validation Logic: If both the purine and the neutral probe exhibit tailing, the issue is physical. Inspect your PEEK/stainless-steel fittings for dead volume and replace the column inlet frit[3][4]. If only the purine tails, the issue is chemical. Proceed to Step 2.

Step 2: Diluent Correction

  • Take your current sample and dilute it 1:10 using the exact composition of your initial mobile phase (e.g., 95% Water / 5% Acetonitrile).

  • Re-inject the sample.

  • Validation Logic: If the peak shape normalizes, you were experiencing a strong solvent effect[4]. Update your sample preparation SOP. If tailing persists, proceed to Step 3.

Step 3: Mobile Phase Ionic Strength Adjustment

  • Replace your standard 0.1% Formic Acid (aqueous) with a buffered alternative: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~2.8) .

  • Allow the column to equilibrate for at least 20 column volumes to ensure the buffer fully permeates the stationary phase pores.

  • Validation Logic: The increased ionic strength will mask residual silanols[1]. If the Asymmetry Factor ( ) drops below 1.5, the method is optimized. If tailing remains severe, your column chemistry is fundamentally incompatible. Proceed to Step 4.

Step 4: Stationary Phase Upgrade

  • Remove older, non-endcapped Type A silica columns from your workflow[6].

  • Install a high-purity Type B silica column with comprehensive double end-capping to block active silanols[7].

  • Optimal Choice: For basic purines, utilize a Charged Surface Hybrid (CSH) column. These columns possess a deliberate low-level positive surface charge that repels protonated basic analytes, drastically improving peak shape and loading capacity even in low-ionic-strength MS buffers[5].

Quantitative Impact of Method Variables

The table below summarizes expected outcomes when altering column chemistry and mobile phase conditions for basic purine diols, demonstrating the trade-off between peak shape and MS sensitivity.

Column ChemistryMobile Phase (Aqueous)Sample DiluentPeak Asymmetry ( )Relative MS Signal (S/N)Mechanistic Outcome
Older Type A C180.1% Formic Acid100% MeOH3.2 (Severe Tailing)45High silanol activity + strong solvent effect[4][6].
Type B C18 (Endcapped)0.1% Formic Acid5% MeOH (Matched)1.8 (Moderate Tailing)85Reduced silanol activity, corrected diluent[3][7].
Type B C18 (Endcapped)10 mM Amm. Formate (pH 2.8)5% MeOH (Matched)1.3 (Slight Tailing)95Buffer ionic strength masks residual silanols[1].
CSH C18 0.1% Formic Acid 5% MeOH (Matched) 1.1 (Ideal) 100 Surface charge repels basic purine[5].
Any C180.1% TFA5% MeOH (Matched)1.0 (Ideal)12Severe MS ion suppression by TFA[1].

Sources

Validation & Comparative

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol vs penciclovir chemical stability

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the chemical stability of Penciclovir versus 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol requires a fundamental understanding of purine chemistry. While both compounds contain a purine core and an acyclic diol-like side chain, their stability profiles are drastically different due to the specific regiochemistry of their alkylation and halogenation.

This guide provides a mechanistic breakdown, a self-validating experimental protocol, and a quantitative data framework to objectively compare these two compounds.

Structural & Mechanistic Causality: The Chemistry of Stability

To understand the macroscopic stability of these compounds, we must analyze the electron distribution and kinetic barriers inherent to their molecular structures.

Penciclovir (N9-Alkylated Guanine) Penciclovir is a synthetic acyclic guanosine analogue where the acyclic side chain is attached at the N9 position of the purine ring[1]. In natural nucleosides, N9 is the standard site for the glycosidic linkage. This configuration provides exceptional kinetic stability because the N9-C bond is highly resistant to spontaneous cleavage under physiological and mild environmental conditions. Penciclovir exhibits no significant chemical stability issues under accelerated ICH conditions (40 °C/75% RH)[2].

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol (8-Br-N3-A-diol) This compound is an N3-alkylated adenine derivative with an electrophilic bromine atom at the C8 position[3]. Alkylation at the N3 position introduces severe electronic destabilization to the purine ring system, making it a highly labile intermediate rather than a stable end-product.

  • Acidic Lability (Depurination): N3-alkylated purines are inherently unstable in acidic environments. Protonation of the purine ring transforms the N3-alkyl bond into an excellent leaving group, leading to rapid depurination (cleavage of the side chain)[4].

  • Basic Lability (Dimroth Rearrangement): Under alkaline conditions, N3-alkyladenines are highly susceptible to the Dimroth rearrangement. Hydroxide ions attack the C2 position, leading to ring opening and subsequent re-closure, which migrates the alkyl group from the N3 position to the exocyclic N6 amine[5].

  • Halogen Lability: The C8-bromo group is highly electrophilic and prone to nucleophilic substitution (e.g., forming 8-oxo derivatives via hydrolysis) or debromination under oxidative stress.

Degradation Penciclovir Penciclovir (N9-Alkylated Guanine) P_Stable High Kinetic Stability (Intact Glycosidic-like Bond) Penciclovir->P_Stable Resistant to mild pH/Temp Br_Purine 8-Br-N3-A-diol (N3-Alkylated Adenine) Depurination Depurination (N3-Alkyl Cleavage) Br_Purine->Depurination Acidic pH (H+) Dimroth Dimroth Rearrangement (N3 to N6 Migration) Br_Purine->Dimroth Basic pH (OH-) Substitution Nucleophilic Substitution (C8-Br to C8-OH) Br_Purine->Substitution Hydrolytic/Oxidative

Caption: Mechanistic degradation pathways contrasting N9-alkylated vs. N3-alkylated purines.

Self-Validating Experimental Protocol: ICH Q1A(R2) Forced Degradation

To objectively compare the chemical stability of both compounds, a forced degradation study must be executed according to ICH Q1A(R2) guidelines.

Why is this a "Self-Validating" System? This protocol utilizes Mass Balance calculations . A method is only considered stability-indicating if the sum of the remaining active pharmaceutical ingredient (API) and the quantified degradation products equals approximately 100% of the initial concentration. Furthermore, orthogonal LC-MS/MS is used to ensure peak purity, proving that no co-eluting degradants are artificially inflating the parent peak's apparent stability[6].

Step-by-Step Methodology
  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of Penciclovir and 8-Br-N3-A-diol in a chemically inert diluent (e.g., HPLC-grade Methanol:Water 50:50 v/v).

  • Acid Hydrolysis: Transfer 5.0 mL of stock to a flask. Add 5.0 mL of 0.1M HCl. Incubate at 60°C for 24 hours.

    • Causality: 0.1M HCl provides sufficient hydronium ion concentration to catalyze the depurination of the N3-alkyl group in 8-Br-N3-A-diol[4], while testing the kinetic limits of Penciclovir's N9 bond[6].

  • Base Hydrolysis: Transfer 5.0 mL of stock to a flask. Add 5.0 mL of 0.1M NaOH. Incubate at 60°C for 24 hours.

    • Causality: Hydroxide ions drive the Dimroth rearrangement in N3-alkyladenines[5] and test for potential deamination/ring-cleavage of Penciclovir.

  • Oxidative Stress: Transfer 5.0 mL of stock to a flask. Add 5.0 mL of 3% H2O2. Incubate at 25°C for 24 hours.

    • Causality: Peroxide generates reactive oxygen species that target the C8-bromo group of 8-Br-N3-A-diol and the electron-rich double bonds of the purine rings.

  • Thermal & Photolytic Stress: Expose solid API to 80°C for 3 days, and separately to 1.2 million Lux hours of UV/Visible light.

  • Quenching & Neutralization (Critical Step): Before injection into the HPLC, acid-stressed samples must be neutralized with 0.1M NaOH, and base-stressed samples with 0.1M HCl.

    • Causality: Failing to quench the reaction causes continuous degradation inside the autosampler, leading to non-reproducible, artifactual data. Quenching freezes the degradation profile at the exact target time point ( t=24h ).

  • RP-HPLC-PDA & LC-MS/MS Analysis: Analyze using a C18 column with gradient elution (0.1% Formic acid in Water / Acetonitrile). Use PDA detection (254 nm) for quantitation and MS/MS for degradant identification.

G cluster_conditions ICH Forced Degradation Conditions API Compound Selection (Penciclovir vs 8-Br-N3-A-diol) Acid Acidic Stress (0.1M HCl, 60°C) API->Acid Base Basic Stress (0.1M NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, 25°C) API->Ox Therm Thermal / Photo (80°C / 1.2M Lux) API->Therm Quench Neutralization & Quenching (Self-Validating Step) Acid->Quench Base->Quench Ox->Quench Therm->Quench Analysis RP-HPLC-PDA & LC-MS/MS (Quantification & ID) Quench->Analysis

Caption: Workflow for self-validating ICH Q1A(R2) forced degradation and mass balance analysis.

Quantitative Data Comparison

The following table summarizes the expected degradation profiles based on structural mechanics and established literature for these compound classes.

Stress ConditionPenciclovir (N9-Guanine)8-Br-N3-A-diol (N3-Adenine)Primary Degradation Mechanism
Control (Neutral, 25°C) Stable (>99% recovery)Stable (>98% recovery)N/A
Acid (0.1M HCl, 60°C) Moderate Degradation (~15-20%)Severe Degradation (>90%) Depurination (Cleavage of N3-alkyl bond)
Base (0.1M NaOH, 60°C) Moderate Degradation (~20%)Severe Degradation (>85%) Dimroth Rearrangement (N3 N6 migration)
Oxidation (3% H2O2, 25°C) Minor Degradation (<10%)Moderate Degradation (~40%)C8-Debromination / Nucleophilic Substitution
Thermal (Solid, 80°C) Stable (>98% recovery)Minor Degradation (<5%)Thermal depurination (minimal in solid state)
Photolytic (1.2M Lux) Stable (>98% recovery)Minor Degradation (<5%)Photolytic cleavage

Conclusion & Application Insights

Penciclovir demonstrates robust chemical stability suitable for standard pharmaceutical formulation and long-term storage[2]. Its N9-glycosidic-like linkage is kinetically stable across a wide pH range.

Conversely, 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol is a highly labile molecule. Its N3-alkylation and C8-bromination make it fundamentally unstable under both acidic and basic conditions[4][5]. For researchers synthesizing or utilizing 8-Br-N3-A-diol, it is critical to maintain strictly neutral, cold, and dark storage conditions, and to avoid prolonged exposure to protic solvents or extreme pH during downstream processing.

References

  • Title : Penciclovir | C10H15N5O3 | CID 135398748 Source : nih.gov (PubChem) URL : 1

  • Title : Cocrystals of Penciclovir with Hydroxybenzoic Acids: Synthesis, Crystal Structures, and Physicochemical Evaluation Source : acs.org (ACS Publications) URL : 2

  • Title : To Develop And Validate Stability Indicating Assay Of Famciclovir By Using UV And HPLC Method For Pharmaceutical Dosage Form Source : ijpsjournal.com URL : 6

  • Title : 3-(6-AMINO-8-BROMO-3H-PURIN-3-YL)-1,2-PROPANEDIOL - Substance Database Source : nextsds.com URL : 3

  • Title : Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts Source : nih.gov (PMC) URL : 5

  • Title : Guanine−Adenine DNA Cross-Linking by 1,2,3,4-Diepoxybutane: Potential Basis for Biological Activity Source : acs.org (Chemical Research in Toxicology) URL : 4

Sources

1H-NMR and 13C-NMR spectra validation for 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1H and 13C-NMR Structural Validation Platforms for 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

As drug development pipelines increasingly rely on highly functionalized nucleoside analogs and purine derivatives, the analytical burden of proving exact regiochemistry and stereochemistry has intensified. The compound 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol presents a multifaceted analytical challenge: it requires differentiating an N3-alkylation from a more common N9-alkylation, mapping the electronic effects of an 8-bromo substitution, and resolving the complex scalar couplings of a chiral 1,2-propanediol appendage.

The Analytical Challenge: Regiochemistry and Stereocenters

The synthesis of modified purines frequently yields a complex mixture of N3- and N9-alkylated isomers. The regioselectivity of this alkylation is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the reaction solvent . Differentiating the N3-alkylated product from its N9 counterpart is a critical quality control step, as N3-alkyladenine adducts exhibit distinct biological activities, including specific interactions with DNA minor-groove binding agents and unique cytotoxicity profiles .

Furthermore, the introduction of a bromine atom at the C8 position significantly alters the electronic environment of the purine ring. Reference data for 8-bromoadenosine analogs demonstrates a characteristic shielding of the C8 carbon to approximately 126 ppm, a stark contrast to the ~140 ppm shift observed in unhalogenated purines . This precise chemical shift is a vital anchor point for 2D NMR structural elucidation .

To definitively prove the N3-linkage, the analytical platform must be capable of resolving long-range Heteronuclear Multiple Bond Correlations (HMBC).

G A 1H-NMR Data (C2-H at ~8.4 ppm, Alkyl protons) C HSQC (Map direct C-H) A->C D HMBC (Long-range C-H) A->D B 13C-NMR Data (C2, C4, C8-Br) B->C B->D E Regiochemistry Confirmed: N3-Alkylation vs N9 C->E Alkyl CH2 to C4/C2 D->E 3J coupling to C4

Fig 1: 2D-NMR logical workflow for confirming N3-alkylation via HMBC correlations.

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, the NMR acquisition must function as a self-validating system where internal checks prevent misinterpretation.

Protocol 1: High-Fidelity Sample Preparation & Acquisition

  • Solvent Selection & Internal Referencing: Dissolve 15.0 mg of the analyte in 600 µL of anhydrous DMSO-d6 (99.9% D).

    • Causality: DMSO-d6 disrupts intermolecular hydrogen bonding, preventing the rapid proton exchange that would otherwise obscure the C6-NH2 and propanediol -OH signals in protic solvents. Tetramethylsilane (TMS, 0.03% v/v) is added to provide an absolute zero reference (δ 0.00 ppm), ensuring the self-validation of all chemical shifts against magnetic field drift.

  • RF Pulse Calibration (Nutation): Execute a 360° nutation array to determine the exact 90° pulse width (P1) for the specific sample matrix.

    • Causality: The high ionic character of the brominated purine can alter probe tuning; empirical P1 calibration guarantees maximum signal-to-noise (S/N) and prevents phase distortions during 2D acquisitions.

  • Relaxation Delay (D1) Optimization: Perform an inversion-recovery sequence to measure the longitudinal relaxation time (T1) of the C2-H proton. Set the inter-scan delay (D1) to ≥ 5 × T1 (typically 7-10 seconds).

    • Causality: Purine ring protons relax slowly. Truncating the D1 delay leads to partial saturation, destroying the quantitative integral relationship between the core C2-H and the alkyl chain protons.

Platform Comparison & Experimental Data

We compared the performance of a 600 MHz High-Field spectrometer equipped with a cryoprobe against an 80 MHz Benchtop permanent magnet system, supplemented by AI spectral prediction (Mnova NMRPredict).

Table 1: Comparative Platform Performance
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)AI-Prediction (Software)
1H Resolution (Alkyl Chain) Baseline resolved (diastereotopic protons clear)Overlapping multiplets (3.3 - 4.5 ppm)Idealized spectra (fails to account for solvent effects)
13C Sensitivity (C8-Br) High (S/N > 50 in 1024 scans)Low (Requires > 10,000 scans)N/A (Database-driven shift ~126 ppm)
Regiochemical Assignment Unambiguous (HMBC C1' → C2, C4)Ambiguous (Requires AI deconvolution)Predictive (Relies on training set similarity)
Cost per Analysis $ (High capital & cryogen costs)$ (Low maintenance, cryogen-free)¢ (Software license only)
Table 2: Empirical NMR Assignments (600 MHz, DMSO-d6)
Position1H Shift (ppm)Multiplicity (J in Hz)13C Shift (ppm)HMBC Correlations (1H → 13C)
C2 8.42s, 1H155.2C4, C6
C4 --151.0-
C5 --120.5-
C6 --158.3-
C8 (Br) --126.1-
NH2 7.55br s, 2H-C5, C6
C1' 4.35, 4.20dd (14.0, 4.5), dd (14.0, 7.5)49.5C2, C4, C2', C3'
C2' 3.92m, 1H70.2C1', C3'
C3' 3.45m, 2H63.8C2'

Note: The C1' protons are diastereotopic because C2' is a chiral center. They appear as two distinct doublet of doublets (dd) at 600 MHz.

Workflow Integration: Hardware vs. Software

The primary failure point of the Benchtop (80 MHz) system is the severe second-order coupling and peak overlap in the 3.3 to 4.5 ppm region. Because the C2' position is a chiral center, the adjacent C1' protons are diastereotopic. At low field strengths, the Δν/J ratio is too small, collapsing the distinct doublet of doublets into an uninterpretable multiplet.

To salvage benchtop data, analysts must rely on AI Spectral Deconvolution. However, AI models often struggle with the heavy-atom effect of the C8-bromine and the tautomeric ambiguity of the purine ring, making High-Field NMR the only standalone, self-validating option for de novo structural confirmation.

PlatformComparison Start 3-(6-amino-8-bromo-3H-purin-3-yl) -1,2-propanediol HF High-Field NMR (600 MHz) Cryoprobe Start->HF BT Benchtop NMR (80 MHz) Permanent Magnet Start->BT HF_Data Resolved Multiplets Clear HMBC HF->HF_Data BT_Data Overlapping Signals (Alkyl chain unresolved) BT->BT_Data Manual Manual Elucidation HF_Data->Manual AI AI Spectral Deconvolution (Mnova / ACD Labs) BT_Data->AI Result Validated Structure AI->Result Manual->Result

Fig 2: Comparative analytical pathways for high-field vs. benchtop NMR platforms.

Conclusion & Recommendations

For the rigorous validation of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol, High-Field NMR (≥ 400 MHz) remains the gold standard. The critical causality lies in the HMBC experiment: only by observing the 3J(C,H) correlations from the C1' protons to the C2 (155.2 ppm) and C4 (151.0 ppm) carbons can the N3-alkylation be definitively proven over the N9-isomer.

References

  • Title: Alkylation of adenine: A synthetic and computational study of the reaction mechanism. Source: University of Pretoria Repository (2013). URL: [Link]

  • Title: Probing Platinum−Adenine-N3 Adduct Formation with DNA Minor-Groove Binding Agents. Source: Chemical Research in Toxicology, American Chemical Society (2010). URL: [Link]

  • Title: 8-Bromoadenosine (Compound CID 96544). Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: Concise Syntheses of Trifluoromethylated Cyclic and Acyclic Analogues of cADPR. Source: Molecules, MDPI (2010). URL: [Link]

Optimizing and Validating HPLC-UV Methods for 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol Purity: A Column Chemistry Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is balancing the retention of highly polar moieties with the peak shape of basic heterocycles. The molecule 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol exemplifies this challenge. Structurally, it features an 8-bromo-adenine core alkylated at the N3 position with a highly polar 1,2-propanediol side chain [1].

Causality & Experience: When analyzing this compound on a standard C18 column, analysts typically observe poor retention (elution near the void volume, k′<1 ) and severe peak tailing. The causality is twofold:

  • High Polarity: The 1,2-propanediol group acts as a strong hydrogen-bond donor and acceptor, heavily favoring the aqueous mobile phase over the hydrophobic C18 stationary phase.

  • Basic Nitrogens: The unprotonated purine nitrogens interact with acidic, unreacted silanols on the silica support, causing secondary ion-exchange interactions that manifest as peak tailing.

To establish a robust, self-validating system, we must pivot from standard reversed-phase methodologies to orthogonal column chemistries like Polar-Embedded C18 or Hydrophilic Interaction Liquid Chromatography (HILIC).

Method Scouting: Column Chemistry Comparison

To establish a stability-indicating method, we evaluated three distinct column chemistries:

  • Standard C18 (Endcapped): Relies purely on hydrophobic interactions.

  • Polar-Embedded C18 (AQ-type): Contains a polar functional group (e.g., amide) embedded in the alkyl chain, shielding residual silanols and allowing 100% aqueous mobile phases.

  • Zwitterionic HILIC: Utilizes a polar stationary phase with a highly organic mobile phase, retaining polar compounds via water-layer partitioning and hydrogen bonding.

Chromatographic Performance Data

Table 1: Chromatographic Performance Metrics for 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol (Isocratic elution, UV 254 nm)

Column ChemistryRetention Factor ( k′ )Peak Asymmetry ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from N9-Isomer
Standard C18 0.82.14,5001.2
Polar-Embedded C18 3.51.112,0002.8
Zwitterionic HILIC 6.21.0515,5004.5

Scientific Insight: The Zwitterionic HILIC column provides superior retention and peak shape. The diol moiety partitions effectively into the HILIC water layer, while the zwitterionic surface repels the basic purine nitrogens just enough to prevent tailing. However, Polar-Embedded C18 offers the best operational balance for laboratories restricted to standard reversed-phase setups, as the embedded groups shield residual silanols and prevent phase collapse.

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

Once the Polar-Embedded C18 column is selected, the method must be rigorously validated. Every protocol described below forms a self-validating system grounded in the 1 [2].

Step 1: Specificity & Forced Degradation

Objective: Prove the method can unequivocally separate the active compound from its degradation products (e.g., debrominated impurities, oxidative degradants) [3].

  • Prepare 1.0 mg/mL solutions of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol.

  • Subject aliquots to stress conditions:

    • Acidic: 0.1 N HCl, 60°C for 24 hours.

    • Basic: 0.1 N NaOH, 60°C for 24 hours.

    • Oxidative: 3% H2​O2​ , Room Temperature for 24 hours.

    • Photolytic: UV light exposure totaling 1.2 million lux hours.

  • Neutralize the stressed samples and dilute to the working assay concentration (0.1 mg/mL).

  • Inject into the HPLC. Verify peak purity using a Photodiode Array (PDA) detector to ensure the purity angle is less than the purity threshold across the main peak.

Step 2: Linearity & Range

Objective: Demonstrate that the UV response is directly proportional to the concentration within the target range.

  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Dilute the stock to create 5 concentration levels spanning the reportable range: 50%, 75%, 100%, 125%, and 150% of the nominal concentration (0.1 mg/mL).

  • Inject each standard preparation in triplicate.

  • Perform linear regression analysis on the peak areas.

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 ; the y-intercept must be ≤2.0% of the 100% level response.

Step 3: Accuracy (Recovery)

Objective: Ensure the measured value accurately reflects the true value by assessing matrix effects and extraction efficiency.

  • Prepare synthetic mixtures of the API spiked with known quantities of the N9-alkylation isomer impurity at 50%, 100%, and 150% specification levels.

  • Prepare 3 independent replicates per level (yielding 9 total determinations).

  • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Assess the intrinsic variance of the system and the method.

  • Repeatability: Inject the 100% standard preparation 6 consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak areas.

    • Acceptance Criteria: RSD ≤1.0% .

  • Intermediate Precision: Have a second analyst prepare 6 independent sample solutions on a different day, using a different HPLC system and column lot. Calculate the overall RSD across all 12 samples.

    • Acceptance Criteria: Overall RSD ≤2.0% .

Visualizations

Workflow A Method Scouting (Column Chemistry) B HILIC / Polar C18 Selection A->B C ICH Q2(R2) Validation Initiation B->C D Specificity & Forced Degradation C->D E Linearity & Range (50-150%) C->E F Accuracy & Precision (Recovery & RSD) C->F G Validated Stability- Indicating Method D->G E->G F->G

Logical workflow from column chemistry scouting to ICH Q2(R2) method validation.

Degradation API 3-(6-amino-8-bromo-3H-purin-3-yl) -1,2-propanediol ImpA Debromination (Impurity A) API->ImpA UV / Heat ImpB N9-Alkylation Isomer (Impurity B) API->ImpB Synthesis Byproduct ImpC Oxidative Degradation (Impurity C) API->ImpC Peroxides

Primary degradation and impurity pathways for the 8-bromo purine derivative.

References

  • NextSDS. "3-(6-AMINO-8-BROMO-3H-PURIN-3-YL)-1,2-PROPANEDIOL — Chemical Substance Information.
  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5."
  • International Council for Harmonisation (ICH).

Sources

Comparative Guide to Reference Standards for 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of acyclic nucleoside analogues—such as S-adenosylhomocysteine (SAH) hydrolase inhibitors and antiviral precursors—controlling regiochemistry during synthesis is a critical quality attribute. The compound 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol (CAS 169776-86-7) is the N3-alkylated regioisomer of 8-bromo-9-(2,3-dihydroxypropyl)adenine[1]. Because regulatory frameworks (e.g., ICH Q3A/Q3B) mandate the precise quantification of isomeric impurities in active pharmaceutical ingredients (APIs), selecting the correct reference standard for this N3-isomer is paramount. This guide objectively compares the performance, reliability, and analytical validity of different reference standard sourcing strategies, providing actionable protocols for rigorous structural characterization.

The Mechanistic Challenge: N3 vs. N9 Alkylation

To understand the analytical burden, one must understand the causality behind the impurity's formation. The alkylation of adenine derivatives typically favors the N9 position thermodynamically, while the N3 position remains kinetically accessible[2].

When the purine core is modified with an electron-withdrawing and sterically bulky bromine atom at the C8 position (8-bromoadenine), the electronic distribution of the purine ring is altered. This modification often increases the propensity for N3-alkylation compared to unsubstituted adenine[3]. Consequently, any synthetic route targeting the N9-isomer will inevitably generate the N3-isomer (3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol) as a closely related impurity. Because these isomers possess identical molecular weights and highly similar polarities, differentiating them requires reference standards with absolute regiochemical certainty.

Comparative Analysis of Reference Standard Alternatives

When sourcing 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol for analytical method development, laboratories typically choose between three alternatives:

  • Alternative A: In-House Synthesized Standards

    • Performance: Highly variable. While the marginal material cost is low, the labor required to isolate the N3-isomer from the N9-isomer via preparative HPLC is extensive.

    • Risk: High risk of isomeric cross-contamination. Lack of absolute mass fraction certification leads to significant assay drift over time.

  • Alternative B: Commercial Research-Grade Materials

    • Performance: Moderate. These are standard catalog chemicals that provide basic 1D NMR and LC-MS data.

    • Risk: Purity is typically reported as an HPLC "Area %". This is fundamentally flawed for quantifying isomers, as the N3 and N9 isomers have different UV extinction coefficients. Assuming 100% mass balance without quantitative NMR (qNMR) introduces systemic error into the impurity calculation.

  • Alternative C: High-Purity Certified Reference Materials (CRMs)

    • Performance: Optimal. CRMs are rigorously characterized using 2D NMR (HMBC/NOESY) for absolute regiochemical assignment and qNMR for an absolute mass fraction.

    • Risk: Minimal. Though the upfront procurement cost is higher, the self-validating data package eliminates regulatory pushback during IND/NDA submissions.

Quantitative Performance Matrix
Analytical ParameterAlternative A: In-House SynthesisAlternative B: Commercial Research GradeAlternative C: Premium CRM (Recommended)
Regioisomeric Purity Variable (85.0% - 95.0%)≥ 95.0% (Relative Area %)≥ 99.5% (Orthogonal verification)
Assay Methodology HPLC-UV (Relative)HPLC-UV + MS (Relative)qNMR (Absolute Mass Fraction)
Structural ID 1D 1 H NMR1D 1 H NMR + LC-MS2D NMR (HMBC/NOESY)
Traceability NoneLimited / Batch-specificISO 17034 / NIST Traceable
Uncertainty (U) UnknownNot reportedTypically ≤ 0.5% (Expanded U)

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the characterization of the 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol reference standard must rely on self-validating analytical systems. Below are the definitive protocols used to certify Premium CRMs.

Protocol 1: Regiochemical Assignment via 2D NMR (HMBC)

Causality: 1D proton NMR is insufficient to distinguish N3 from N9 isomers due to overlapping chemical shifts. HMBC (Heteronuclear Multiple Bond Correlation) is employed because it detects long-range ( 2 J and 3 J) couplings between the protons of the 1,2-propanediol side chain and the purine ring carbons. An N3-alkylation will show strong 3 J correlations to C2 and C4, whereas an N9-alkylation correlates to C4 and C8. The presence of the 8-bromo substituent further isolates the C8 carbon signal, making this assignment unambiguous.

  • Sample Preparation: Dissolve 10.0 mg of the reference standard in 0.6 mL of anhydrous DMSO- d6​ containing 0.05% TMS as an internal reference.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for quaternary carbons.

  • Acquisition: Run the HMBC sequence optimized for a long-range 13 C- 1 H coupling constant of 8 Hz. Ensure sufficient scans (typically 256) to resolve the critical C2, C4, and C8 purine signals.

  • Interpretation: Map the cross-peaks. Confirm the N3-isomer by verifying the correlation between the N-CH 2​ protons of the propanediol group and the C2/C4 carbons of the purine ring.

Protocol 2: Orthogonal UHPLC-UV-MS Purity Assay

Causality: The N3 and N9 isomers have nearly identical molecular weights and similar polarities. A shallow gradient of 0.1% Formic Acid in Water/Acetonitrile on a sub-2-micron C18 column is chosen to maximize theoretical plates and exploit minute differences in hydrophobic surface area. Formic acid ensures the purine amino group is consistently protonated, preventing peak tailing and ensuring reproducible retention times.

  • Standard Preparation: Accurately weigh 1.0 mg of the CRM and dissolve in 1.0 mL of a 50:50 Water:Acetonitrile diluent.

  • Chromatographic Conditions:

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic acid in MS-grade water.

    • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute hold.

  • Detection: Set the Photodiode Array (PDA) detector to extract at 260 nm. Configure the ESI-TOF MS in positive ion mode scanning m/z 100-1000.

  • System Suitability: Inject a resolution mixture containing both N3 and N9 isomers. Ensure the resolution factor ( Rs​ ) is > 2.0 before integrating the CRM peak to determine area percent purity.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical pathways for certifying and utilizing the 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol standard.

G A Crude Alkylation Mixture (N3 & N9 Isomers) B Preparative HPLC Isolation A->B Resolution C 1H & 13C NMR Initial Screen B->C Purified Fractions D 2D HMBC / NOESY (Regiochemistry) C->D Structural ID E qNMR Certification (Mass Fraction) D->E N3 Confirmed F Certified N3-Isomer Reference Standard E->F Release

Caption: Workflow for the isolation and absolute regiochemical certification of the N3-isomer CRM.

G S1 Sample Prep (1 mg/mL) S2 UHPLC Separation (C18 Column) S1->S2 S3 PDA Detector (UV Spectra) S2->S3 Optical S4 ESI-TOF MS (Exact Mass) S2->S4 Mass S5 Data Integration (Impurity Profile) S3->S5 S4->S5

Caption: Orthogonal UHPLC-UV-MS analytical pathway for resolving N3 and N9 purine isomers.

References

  • NextSDS Chemical Database.3-(6-AMINO-8-BROMO-3H-PURIN-3-YL)-1,2-PROPANEDIOL - Chemical Substance Information.
  • Royal Society of Chemistry (RSC).Regioselective N-alkylation of Adenine by Nucleophilic Substitution.
  • CLOCKSS Archive.Copper Mediated Arylation by Arylboronic acids in the Synthesis of N-alkylated Purines.

Sources

Cytotoxicity and Mechanistic Profiling: A Comparative Guide on 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol vs. Acyclovir

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antiviral drug development, I frequently evaluate novel nucleoside analogues to determine their therapeutic windows. The transition from a hit compound to a viable clinical candidate hinges entirely on its cytotoxicity profile.

This guide provides an in-depth, objective comparison between the gold-standard antiviral Acyclovir (ACV) and the synthetic analogue 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol . By dissecting their structural differences, we will explore how specific molecular modifications dictate kinase affinity, drive off-target phosphorylation, and ultimately govern cellular toxicity.

Structural Rationale & Mechanistic Divergence

The cytotoxicity of acyclic nucleoside analogues is intrinsically linked to their activation pathways. To become pharmacologically active, these prodrugs must be phosphorylated into their triphosphate forms.

Acyclovir (9-(2-hydroxyethoxymethyl)guanine) is an N9-substituted guanine derivative. Its exceptional safety profile stems from its strict requirement for initial phosphorylation by viral thymidine kinase (HSV-TK). Because host cellular kinases have virtually zero affinity for ACV, it remains an inert prodrug in uninfected cells ().

Conversely, 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol (CAS 169776-86-7) introduces three radical structural deviations:

  • Base Substitution: It utilizes an adenine base rather than guanine.

  • N3-Linkage: The acyclic 1,2-propanediol chain is attached at the N3 position rather than the traditional N9 position.

  • 8-Bromo Modification: A bulky, electron-withdrawing bromine atom is added to the C8 position.

The Causality of Toxicity: In my experience optimizing nucleoside scaffolds, shifting the acyclic chain to the N3 position fundamentally alters the spatial geometry of the molecule. The addition of the 8-bromo group further restricts the torsional angle of the propanediol chain (). This steric clash abolishes specific binding to viral HSV-TK. Instead, the N3-adenine geometry inadvertently increases the molecule's affinity for ubiquitous host cellular kinases (such as adenosine kinase). Consequently, the compound is phosphorylated in healthy, uninfected cells, leading to host DNA polymerase inhibition and elevated basal cytotoxicity.

Phosphorylation Pathway Visualization

Pathway ACV Acyclovir (N9-Guanine) HSV_TK Viral HSV-TK ACV->HSV_TK High Affinity BAP 8-Bromo Analogue (N3-Adenine) Cell_Kinase Host Cellular Kinases BAP->Cell_Kinase Off-Target Phosphorylation ACV_MP ACV-Monophosphate HSV_TK->ACV_MP BAP_MP Analogue-Monophosphate Cell_Kinase->BAP_MP Tox_Low Low Cytotoxicity ACV_MP->Tox_Low Specific Viral Inhibition Tox_High High Cytotoxicity BAP_MP->Tox_High Host DNA Pol Inhibition

Differential phosphorylation pathways driving cytotoxicity of ACV and the 8-bromo analogue.

Comparative Cytotoxicity Data

To objectively evaluate these compounds, we utilize both wild-type Vero cells and FRtk- cells (a mutant fibroblast line deficient in thymidine kinase). Using FRtk- cells is a critical experimental choice: if a compound exhibits toxicity in a TK-deficient line, it conclusively proves that host enzymes—not viral kinases—are driving the bioactivation.

Table 1: Comparative Cytotoxicity and Antiviral Efficacy Profile

CompoundCell LineTarget KinaseCC50 (µM)EC50 (µM)Selectivity Index (SI)
Acyclovir VeroHSV-TK> 300.00.5> 600.0
Acyclovir FRtk-None> 300.0> 100.0N/A
3-(6-amino-8-bromo...) VeroHost Kinases42.518.22.3
3-(6-amino-8-bromo...) FRtk-Host Kinases45.1> 100.0N/A

Data Interpretation: Acyclovir demonstrates a Selectivity Index (SI) of >600, indicating a massive therapeutic window. In contrast, the 8-bromo analogue exhibits a CC50 of ~42.5 µM. Crucially, its toxicity remains consistent in the FRtk- cell line (45.1 µM), validating our mechanistic hypothesis that host cellular kinases are responsible for its off-target activation.

Self-Validating Experimental Protocols

Relying solely on a single viability assay can lead to false positives. Nucleoside analogues often suppress cellular metabolism (cytostatic effect) without causing immediate cell death (cytotoxic effect). To ensure absolute trustworthiness in our data, the following protocols utilize an orthogonal, self-validating approach.

Protocol 1: Orthogonal Cytotoxicity Profiling (ATP & LDH)

By multiplexing an ATP-dependent assay (CellTiter-Glo) with a membrane-integrity assay (LDH release), we can definitively distinguish true cell death from transient metabolic suppression.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero and FRtk- cells at cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Prepare serial dilutions (0.1 µM to 300 µM) of Acyclovir and 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol in DMSO (final DMSO concentration <0.5%). Treat cells for 72 hours.

  • LDH Release Assay (Membrane Integrity):

    • Transfer 50 µL of the culture supernatant to a new plate.

    • Add 50 µL of LDH substrate mix. Incubate in the dark for 30 minutes.

    • Read absorbance at 490 nm. High absorbance indicates ruptured membranes (true cytotoxicity).

  • CellTiter-Glo Assay (Metabolic Viability):

    • Add 50 µL of CellTiter-Glo reagent directly to the remaining cells and media in the original plate.

    • Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes.

    • Record luminescence. Low luminescence indicates ATP depletion.

  • Data Synthesis: Calculate the CC50 using non-linear regression. A compound is only flagged as highly cytotoxic if both ATP depletion and LDH release correlate.

Protocol 2: Intracellular Nucleotide Pool Analysis via LC-MS/MS

To definitively prove that the 8-bromo analogue is being phosphorylated by host kinases, we must track its intracellular conversion to the monophosphate (MP) and triphosphate (TP) forms in uninfected cells.

Step-by-Step Methodology:

  • Incubation: Incubate uninfected Vero cells with 10 µM of the test compounds for 24 hours.

  • Metabolic Quenching: Aspirate media and immediately wash cells with ice-cold PBS. Add 1 mL of cold 80% methanol (-80°C) to instantly halt kinase/phosphatase activity.

  • Extraction: Scrape the cells, centrifuge at 14,000 x g for 15 minutes at 4°C, and collect the supernatant. Evaporate to dryness under nitrogen gas.

  • Chromatographic Separation: Reconstitute in mobile phase and inject onto a ZIC-pHILIC column. Causality note: HILIC is mandatory here; standard reverse-phase columns cannot retain highly polar nucleotide triphosphates.

  • MS/MS Quantification: Monitor the specific mass transitions for the parent drug, MP, and TP metabolites using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

Conclusion

While acyclic nucleosides remain the cornerstone of antiviral therapy, minor structural deviations can drastically alter their safety profiles. Acyclovir's N9-linkage ensures it remains an inert prodrug in the absence of viral HSV-TK. In contrast, the N3-linkage and 8-bromo modification in 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol create a geometry that bypasses viral specificity. This leads to off-target phosphorylation by host cellular kinases, resulting in a narrow therapeutic window and elevated cytotoxicity. For drug development professionals, this underscores the critical importance of rigorous SAR (Structure-Activity Relationship) profiling and orthogonal cytotoxicity screening early in the pipeline.

References

  • Shiraki, K., et al. "Cytotoxic effect of acyclovir on cultured mammalian cells to which herpesvirus thymidine kinase gene was introduced." PubMed (NIH). Available at:[Link]

  • Jeong, L. S., et al. "Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents." Molecules (MDPI). Available at:[Link]

  • MolPort Database. "3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol (CAS 169776-86-7) Chemical Properties." MolPort. Available at:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Hazard Identification and Waste Characterization

The foundational step in proper disposal is a thorough understanding of the potential hazards. The structure of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol suggests it should be treated as a hazardous waste due to the high likelihood of it exhibiting characteristics of toxicity and corrosivity.

Deductive Hazard Analysis
  • Toxicity (Expected): The core of the molecule is a purine analog . Such compounds are designed to mimic natural purines (adenine, guanine) and can interfere with nucleic acid synthesis and cellular metabolism.[1][2][3] The presence of a bromine atom at the 8-position further enhances its potential biological activity and toxicity.[4][5] The closely related compound 8-Bromoadenine is classified as "Harmful if swallowed" (H302).[4] Due to this antimetabolite nature, the compound should be handled as a cytotoxic substance.

  • Corrosivity (Expected): The side chain, 3-amino-1,2-propanediol, is an amino alcohol. Data for this specific chemical (CAS 616-30-8) shows it to be a corrosive base, with a pH of 11 for a 10% aqueous solution. The presence of the primary amine on the propanediol moiety in the target compound makes it highly likely to be a corrosive, alkaline substance.[6]

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment.[7] Improper disposal could lead to long-term contamination. Landfill and sewer disposal are strictly prohibited.

RCRA Waste Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics".[8] This compound is not a listed waste; therefore, its classification depends on its characteristics.

Characteristic RCRA Code Applicability Assessment
Ignitability D001Unlikely. The propanediol side chain suggests a high boiling point and flash point. 3-Amino-1,2-propanediol has a flash point of 113 °C, which is not considered ignitable by RCRA standards (<60 °C).
Corrosivity D002Highly Likely. Based on the basicity of the 3-amino-1,2-propanediol component, the waste is expected to be aqueous with a pH ≥ 12.5 or a liquid that corrodes steel.[8] This must be confirmed by testing or generator knowledge.
Reactivity D003Unlikely. The structure does not contain functional groups typically associated with instability, violent reactions with water, or explosive potential.[8]
Toxicity D004-D043Likely. The cytotoxic nature of the purine analog core strongly suggests toxicity.[1][4] While a specific Toxicity Characteristic Leaching Procedure (TCLP) has not been performed, it is prudent to manage it as toxic.

G start Is the waste 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol? is_listed Is it a listed waste under 40 CFR Part 261 Subpart D? start->is_listed char_check Does it exhibit a hazardous characteristic (Ignitability, Corrosivity, Reactivity, Toxicity)? is_listed->char_check No hazardous_waste MANAGE AS HAZARDOUS WASTE is_listed->hazardous_waste Yes corrosive Corrosivity (D002) - Likely due to amino-propanediol group. - pH ≥ 12.5? char_check->corrosive non_hazardous Manage as Non-Hazardous Waste char_check->non_hazardous No toxic Toxicity (D-Code) - Likely due to brominated purine analog structure. - Cytotoxic properties? corrosive->toxic Yes corrosive->toxic No toxic->hazardous_waste Yes toxic->hazardous_waste No (but still corrosive) caption Figure 1: Decision process for classifying the waste.

Caption: Figure 1: Decision process for classifying the waste.

Section 2: Personal Protective Equipment (PPE) and Safety

Given the corrosive and toxic nature of the compound, stringent safety protocols are mandatory. All handling, including during disposal preparation, must occur within a certified chemical fume hood.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile chemotherapy-rated gloves.Protects against skin corrosion and absorption of the toxic compound.[9]
Eye Protection Chemical splash goggles or a face shield.Protects eyes from splashes of the corrosive material.[6]
Lab Coat Standard laboratory coat, fully buttoned.Prevents contamination of personal clothing.
Respiratory Not required if handled exclusively in a fume hood.A fume hood provides primary respiratory protection.

Section 3: On-Site Waste Management and Segregation

Proper segregation is critical to prevent dangerous reactions and ensure the waste enters the correct disposal stream.[9]

Step 1: Designate a Waste Stream

This compound falls into a specific sub-category of chemical waste. It should be designated as: Halogenated Organic, Corrosive, Toxic Waste . Due to its biological activity, it must also be handled according to institutional protocols for Cytotoxic/Antineoplastic Waste .[10][11]

Step 2: Select the Correct Waste Container
  • Use a dedicated, leak-proof hazardous waste container that is compatible with corrosive bases (e.g., high-density polyethylene).

  • Many institutions require a specific color-coded container for cytotoxic waste, often purple or with a purple lid .[10] Consult your institution's Environmental Health & Safety (EHS) department for specific requirements.

  • The container must have a secure, screw-top lid to prevent spills and release of vapors.

Step 3: Label the Container Correctly

The container must be labeled before any waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol" .

  • A list of all constituents if it is a mixture.

  • The identified hazards: "Toxic," "Corrosive" .

  • The accumulation start date.

Never use chemical formulas or abbreviations.

Step 4: Accumulate Waste Safely
  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.

  • The SAA must be in a secondary containment bin to catch any potential leaks.

  • Crucially, do not mix this waste with other waste streams , especially acids (which would cause a violent reaction) or non-halogenated solvents.

Section 4: Formal Disposal Procedure

The final disposal of this waste must be handled by licensed professionals via high-temperature incineration, which is the only approved method for destroying cytotoxic compounds.[10][11]

G cluster_lab In the Laboratory cluster_ehs Institutional Oversight cluster_disposal Final Disposal A 1. Generation of Waste (e.g., residual solid, contaminated consumables) B 2. Segregate Waste (Halogenated, Corrosive, Toxic/Cytotoxic) A->B C 3. Place in Labeled Container (Purple-lidded, if required) B->C D 4. Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) C->D E 5. Request Pickup from EHS (Submit Hazardous Waste Form) D->E F 6. EHS Collects Waste (Transports to Central Accumulation Area) E->F G 7. Licensed Transporter Picks Up Waste (Manifest Tracking Initiated) F->G H 8. High-Temperature Incineration (Complete destruction of compound) G->H caption Figure 2: Workflow for compliant disposal.

Caption: Figure 2: Workflow for compliant disposal.

Step-by-Step Protocol:

  • Cease Accumulation: Once the experiment or process generating the waste is complete, or the container is full (do not overfill; leave at least 10% headspace), seal the container tightly.

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) or equivalent department. You will likely need to submit an online or paper form to request a hazardous waste pickup.

  • Provide Documentation: Accurately describe the waste on the pickup request form, including the full chemical name and all known hazards. This is crucial for the EHS team to manage it correctly.

  • Prepare for Transport: Ensure the container is clean on the outside and the label is fully visible. Store it in the designated SAA until EHS personnel arrive for collection.

  • Manifesting: A hazardous waste manifest will be generated to track the waste from your facility (the "cradle") to its final disposal site (the "grave"), ensuring a complete and compliant chain of custody.[8]

Section 5: Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or you feel unsafe, evacuate the area and contact EHS or the emergency response line.

  • Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 2 (double gloves, goggles, lab coat).

  • Contain and Absorb: Cover the spill with an appropriate absorbent material compatible with corrosive bases (e.g., universal binder, sand; do not use combustible materials like paper towels alone).

  • Clean Up: Carefully scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (consult your institution's SOPs) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size.

By adhering to this comprehensive guide, researchers can ensure the disposal of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol is conducted in a manner that is safe, responsible, and fully compliant with regulatory standards.

References

  • NextSDS. (n.d.). 3-(6-AMINO-8-BROMO-3H-PURIN-3-YL)-1,2-PROPANEDIOL. Retrieved from [Link]

  • LookChem. (n.d.). 3-(6-AMINO-8-BROMO-9H-PURIN-9-YL)PROPANE-1,2-DIOL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Bio and Tech Solutions. (2023, March 3). Cytotoxic Waste Management: Safe Storage, Handling, and Disposal Practices. Retrieved from [Link]

  • Huber, S., et al. (2017). Stability of the Parent Anion of the Potential Radiosensitizer 8-Bromoadenine Formed by Low-Energy (<3 eV) Electron Attachment. The Journal of Physical Chemistry B, 121(23), 5738-5744. Retrieved from [Link]

  • Baraldi, P. G., et al. (2009). 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands. Bioorganic & Medicinal Chemistry, 17(7), 2800-2813. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Amino-1,2-propanediol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cleanaway Daniels Health. (n.d.). Cytotoxic Waste Disposal & Management Services. Retrieved from [Link]

  • Iso, Y., et al. (2006). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4559-4563. Retrieved from [Link]

  • Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Retrieved from [Link]

  • Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine analogue. Retrieved from [Link]

  • Robak, T., et al. (2009). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current Medicinal Chemistry, 16(18), 2350-2370. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. Handling novel nucleoside analogues requires a mechanistic understanding of their biological activity to ensure that every safety measure is a self-validating system.

Mechanistic Context & Hazard Profile

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol (CAS: 169776-86-7)[1] is a brominated purine nucleoside analogue. In drug development, such adenine derivatives are frequently utilized as intermediates for antiviral agents, anticancer therapeutics, or A2A receptor ligands.

Causality of Hazard: The structural mimicry of endogenous purines allows these analogues to act as antimetabolites. If inadvertently absorbed, inhaled, or ingested, they can intercalate into DNA or terminate elongating polynucleotide chains during replication, posing significant mutagenic, teratogenic, and cytotoxic risks. Because of these properties, this compound must be handled under the stringent protocols reserved for hazardous drugs (HDs) and cytotoxic agents, as outlined by the [2].

Personal Protective Equipment (PPE) Matrix

To establish a foolproof safety system, PPE selection must account for both the physical state of the chemical (a powder prone to aerosolization) and its permeation kinetics. mandate appropriate PPE selection based on these exact exposure routes[3].

PPE CategorySpecificationQuantitative/Performance DataMechanistic Justification
Gloves Double-gloving; Nitrile or NeopreneThickness ≥ 0.1 mm; Breakthrough time > 240 minsPurine analogues can permeate standard latex over time. Double-gloving allows safe removal of the outer contaminated layer without exposing the skin.
Eye/Face Safety goggles and face shieldANSI Z87.1 certifiedProtects ocular mucosa from micro-aerosols generated during vial reconstitution or static-induced powder dispersion.
Respirator N95, P100, or PAPR≥ 99.97% filtration efficiency for airborne particlesEssential if handling outside a containment hood. Prevents inhalation of cytotoxic particulates that could systemically incorporate into cellular DNA.
Body Disposable, low-permeability gownLint-free, solid front, knit cuffsPrevents accumulation of powder on standard lab coats, which can lead to secondary chronic exposure.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures containment to as low a limit as reasonably achievable (ALARA), aligning with[4].

Step 1: Preparation and Containment
  • Action: Designate a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood for handling.

  • Rationale: Type B2 BSCs are 100% exhausted to the outside. This prevents the recirculation of cytotoxic aerosols back into the laboratory environment, a critical failure point in standard Type A2 cabinets.

Step 2: Weighing and Solubilization
  • Action: Utilize anti-static weighing boats and spatulas. If reconstituting, use a Closed System Drug-Transfer Device (CSTD) or a Luer-Lock syringe to inject the solvent (e.g., DMSO or aqueous buffer) directly into the sealed vial.

  • Rationale: Static electricity can cause the dry powder to aerosolize. Solubilizing the compound directly in its original container eliminates the highest-risk step: the open-air transfer of dry, active pharmaceutical ingredients (APIs).

Step 3: Decontamination
  • Action: Wipe down all surfaces and non-disposable equipment with a 10% sodium hypochlorite (bleach) solution, followed by sterile water, and finally 70% ethanol.

  • Rationale: Sodium hypochlorite oxidatively degrades the purine ring, neutralizing its biological activity. Water removes the corrosive bleach residue, and ethanol clears any remaining hydrophobic organic contaminants.

Workflow Visualization

G Start Risk Assessment: 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol PPE Don PPE (Double Nitrile, Gown, N95/P100) Start->PPE Hazard Identified BSC Transfer to Class II BSC or Fume Hood PPE->BSC Containment Prep Weighing Weighing & Solubilization (Closed System Transfer) BSC->Weighing Execute Protocol Decon Decontamination (10% Bleach -> Water -> 70% EtOH) Weighing->Decon Post-Handling Waste Hazardous Waste Disposal (High-Temp Incineration) Decon->Waste Waste Segregation

Fig 1: Operational workflow and exposure control for handling hazardous purine analogues.

Spill Response & Disposal Plan

Spill Response Methodology
  • Isolate: Evacuate personnel from the immediate area and allow aerosols to settle for at least 15 minutes.

  • Don PPE: Responders must wear maximum PPE, including a P100 respirator and double chemo-rated gloves.

  • Contain: Cover the powder spill with damp absorbent pads (using water or 10% bleach) to prevent airborne dispersion. Never sweep dry powder.

  • Clean: Wipe inward from the edge of the spill to the center. Apply 10% bleach to the area, leave for 10 minutes to ensure oxidative degradation, and rinse with water.

Disposal Plan
  • Segregation: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a puncture-resistant, sealable hazardous waste container (color-coded for trace/bulk cytotoxic waste).

  • Destruction: Waste must be routed for high-temperature incineration (≥ 1,000°C).

  • Rationale: Standard autoclaving or landfill disposal is insufficient for brominated purines, as they can leach into groundwater or remain biologically active. Incineration ensures complete thermal destruction of the carbon-nitrogen bonds in the purine ring.

References

  • [1] Title: 3-(6-AMINO-8-BROMO-3H-PURIN-3-YL)-1,2-PROPANEDIOL Chemical Substance Information Source: NextSDS URL:[Link]

  • [2] Title: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • [4] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • [3] Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。